Chemical structure and molecular weight of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
Technical Monograph: 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol Executive Summary 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is a highly specialized halogenated benzyl alcohol derivative used primarily as a scaffold in medic...
Executive Summary
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is a highly specialized halogenated benzyl alcohol derivative used primarily as a scaffold in medicinal chemistry. Its unique substitution pattern—combining an electron-withdrawing fluorine atom, a sterically significant bromine handle, and a reactive hydroxymethyl group—makes it a critical intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs), particularly in the design of Von Hippel-Lindau (VHL) E3 ligase ligands. This guide details its physicochemical profile, validated synthetic pathways, and application logic in drug discovery.
Chemical Identity & Physicochemical Profile
This compound is characterized by a tetra-substituted benzene ring. The positioning of the fluorine atom relative to the hydroxyl group modulates the pKa of the phenol, influencing its binding affinity in protein-ligand interactions.
Property
Data
Notes
IUPAC Name
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
Molecular Formula
C₇H₆BrFO₂
Molecular Weight
221.02 g/mol
Calculated based on standard atomic weights.
Exact Mass
219.9535 Da
Monoisotopic mass (⁷⁹Br isotope).
CAS Registry
Not widely listed
Analogous to precursor CAS 1268511-85-8.
Physical State
Solid (Predicted)
Likely off-white to pale yellow crystalline powder.
Solubility
DMSO, Methanol, Ethyl Acetate
Poor solubility in water due to lipophilic halogens.
pKa (Phenol)
~8.5 (Predicted)
Lower than phenol (9.95) due to electron-withdrawing F/Br.
LogP
~1.67 (Predicted)
Moderate lipophilicity suitable for fragment-based screening.
Synthetic Methodologies
Due to the specific substitution pattern, this compound is rarely found in catalog stock and is typically synthesized de novo. Two primary routes are recommended based on commercial precursor availability.
Route A: Electrophilic Bromination (Preferred)
This route utilizes 3-Fluoro-4-hydroxybenzyl alcohol (CAS 438049-37-7) as the starting material. The hydroxyl group directs the incoming bromine electrophile to the ortho positions.
Regioselectivity: The starting material has two open ortho positions relative to the phenol: C2 (between OH and F) and C6. Steric hindrance from the fluorine atom at C3 disfavors substitution at C2. Consequently, bromination occurs predominantly at C6, yielding the target 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (after renumbering).
Protocol:
Dissolution: Dissolve 3-Fluoro-4-hydroxybenzyl alcohol (1.0 eq) in acetonitrile (ACN) or DMF.
Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes to avoid over-bromination.
Workup: Stir at room temperature for 2–4 hours. Monitor by LC-MS.[1] Quench with saturated sodium thiosulfate solution. Extract with ethyl acetate.[1][2]
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Route B: Radical Functionalization of Methyl Precursor
This route starts from 2-Bromo-5-fluoro-4-methylphenol (CAS 1268511-85-8) .
Step 1: Protection: Protect the phenol as an acetate (Ac₂O, Pyridine) to prevent ring bromination.
Step 2: Radical Bromination: React with NBS and AIBN (catalytic) in CCl₄ or Trifluorotoluene at reflux. This targets the benzylic methyl group.
Step 3: Hydrolysis: Convert the benzylic bromide to the alcohol using CaCO₃ in Dioxane/Water at reflux, followed by base hydrolysis (NaOH) to remove the acetate protection.
Structural Visualization & Logic
The following diagram illustrates the synthetic logic and the structural connectivity of the target molecule.
Caption: Synthetic pathway illustrating the regioselective bromination of the fluorophenol precursor.
Functional Applications in Drug Discovery
This molecule serves as a versatile "linchpin" in fragment-based drug design (FBDD) and PROTAC synthesis.
1. PROTAC Linker Attachment:
The hydroxymethyl group (-CH₂OH) is a prime handle for attaching linkers.
Activation: Can be converted to a mesylate/tosylate or oxidized to an aldehyde for reductive amination.
Utility: Used to tether the VHL-binding moiety (often a hydroxyproline derivative) to the target protein ligand.
2. Warhead Scaffold:
The 2-Bromo-5-fluoro phenol motif mimics the binding interactions of certain kinase inhibitors.
Interaction: The phenol -OH acts as a hydrogen bond donor/acceptor.
Modulation: The fluorine atom at the meta position increases the acidity of the phenol (lowering pKa), potentially strengthening H-bonds with residues like Aspartate or Glutamate in the binding pocket.
Vector: The bromine atom provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the scaffold into hydrophobic pockets.
Handling & Safety Protocols
Hazards: As a halogenated phenol, this compound is likely a skin and eye irritant and a potential sensitizer.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Phenols are oxidation-sensitive; the hydroxymethyl group can also over-oxidize to the aldehyde if exposed to air/light for prolonged periods.
Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
References
PubChem . (2025).[3] 2-Bromo-4-fluoro-5-nitrophenol (Structural Analog). National Library of Medicine. Retrieved from [Link]
Physicochemical Properties of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol for Medicinal Chemistry
This guide provides an in-depth technical analysis of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol , a specialized halogenated benzyl alcohol scaffold used in medicinal chemistry for fragment-based drug discovery (FBDD) and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol , a specialized halogenated benzyl alcohol scaffold used in medicinal chemistry for fragment-based drug discovery (FBDD) and lead optimization.
Executive Summary
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is a tetra-substituted benzene derivative characterized by a unique 1,2,4,5-substitution pattern. This scaffold integrates four distinct functional handles—a phenolic hydroxyl, an aryl bromide, an aryl fluoride, and a benzylic alcohol—into a compact molecular footprint (<250 Da).
In medicinal chemistry, this compound serves as a high-value intermediate.[1] The aryl bromide facilitates regiospecific cross-coupling (e.g., Suzuki-Miyaura), the fluorine atom modulates metabolic stability and electronic properties, and the benzylic alcohol acts as a versatile linker or pharmacophore anchor. Its structural orthogonality allows for sequential functionalization, making it ideal for constructing complex biaryl systems found in kinase inhibitors and protein-protein interaction modulators.
Structural Analysis & Pharmacophore Mapping
The compound's utility stems from the electronic interplay between its substituents.
Electronic & Steric Profile
Phenolic Hydroxyl (C1): Acts as a hydrogen bond donor/acceptor. The acidity (pKa) is modulated by the electron-withdrawing nature of the ortho-bromide and meta-fluorine.
Bromine (C2): Provides a handle for carbon-carbon bond formation. Sterically, it enforces a twist in biaryl systems, potentially improving selectivity by restricting conformational freedom.
Hydroxymethyl (C4): A polar handle positioned para to the phenol. It can be oxidized to an aldehyde/acid or converted to a leaving group (halide/mesylate) for alkylation reactions.
Fluorine (C5): Increases lipophilicity relative to hydrogen while blocking metabolic oxidation at the C5 position (a common "soft spot" in phenol metabolism).
Figure 1: Pharmacophore mapping and functional utility of the 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol scaffold.
Physicochemical Profile
The following data combines predicted values (consensus algorithms) and experimental data from close structural analogs (e.g., CAS 1804906-56-6 precursors), as specific experimental data for the alcohol is often proprietary.
Property
Value (Approx.)
Context for Drug Design
Molecular Formula
C₇H₆BrFO₂
Fragment-like (Rule of 3 compliant)
Molecular Weight
221.02 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP
1.6 – 1.9
Moderate lipophilicity; good membrane permeability potential.
TPSA
~40 Ų
High polar surface area relative to size; supports solubility.
pKa (Phenol)
7.5 – 8.2
More acidic than unsubstituted phenol (9.95) due to -I effect of Br/F.
H-Bond Donors
2
Phenol -OH, Benzylic -OH
H-Bond Acceptors
2
Phenol -O-, Benzylic -O- (Fluorine is a weak acceptor)
Solubility
Low (Water), High (DMSO, MeOH, EtOAc)
Requires organic co-solvents for stock solutions.
Note on Acidity: The ortho-bromo and meta-fluoro substituents exert an electron-withdrawing inductive effect (-I), stabilizing the phenoxide anion and lowering the pKa. This makes the phenol more prone to deprotonation at physiological pH compared to non-halogenated analogs.
Synthetic Utility & Experimental Protocols
The primary route to this compound is the reduction of its aldehyde precursor, 2-Bromo-5-fluoro-4-hydroxybenzaldehyde (CAS 1804906-56-6) .
Protocol: Selective Reduction of Aldehyde to Alcohol
This protocol describes the reduction of the aldehyde functionality without affecting the aryl bromide or fluoride.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-fluoro-4-hydroxybenzaldehyde (500 mg, 2.28 mmol) in anhydrous Methanol (10 mL). Cool the solution to 0°C using an ice bath.
Addition: Slowly add Sodium Borohydride (130 mg, 3.42 mmol) in small portions over 10 minutes. Caution: Gas evolution (H₂) will occur.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The aldehyde spot (higher R_f) should disappear, replaced by the alcohol spot (lower R_f).
Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated aqueous NH₄Cl (5 mL) or 1N HCl until pH ~6.
Workup: Remove methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically pure enough for use (>95%) or can be recrystallized from Hexanes/EtOAc.
Figure 2: Synthetic workflow for the preparation of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol via aldehyde reduction.
Medicinal Chemistry Applications
Scaffold for Kinase Inhibitors
The 2-bromo-5-fluoro phenol motif mimics the hinge-binding region of several kinase inhibitors. The bromine atom allows for the introduction of heteroaryl groups (e.g., pyrazoles, pyridines) via Suzuki coupling, extending the molecule into the hydrophobic pocket of the enzyme.
Bioisosterism and Metabolic Stability
Fluorine Substitution: The C5-fluorine serves as a metabolic blocker. In non-fluorinated analogs, the position para to the phenol or meta to the alkyl group is often a site of CYP450-mediated hydroxylation. Fluorine substitution at C5 prevents this, extending the half-life (
) of the drug candidate.
Acidity Modulation: By lowering the pKa of the phenol, the compound may exist as a phenoxide at physiological pH, potentially improving solubility or altering binding interactions (e.g., salt bridge formation) within a receptor pocket.
Handling and Safety Data
While specific MSDS data for the alcohol is limited, data from the acid precursor (CAS 1804907-88-7) suggests the following precautions:
Technical Guide: Predicted Biological Activity of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol Derivatives
The following technical guide details the predicted biological activity, structural analysis, and validation protocols for 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol derivatives. This guide is structured for researchers in...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the predicted biological activity, structural analysis, and validation protocols for 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol derivatives. This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the rationale (SAR) behind the predictions and the experimental frameworks required to validate them.
Executive Summary: The Halogenated Phenol Scaffold
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol represents a "privileged scaffold" in medicinal chemistry. It combines three distinct pharmacophoric elements: a phenolic core (antioxidant/protein binding), a mixed halogen substitution pattern (Br/F for lipophilicity and metabolic blocking), and a benzylic alcohol handle (H-bonding/prodrug potential).
Current Structure-Activity Relationship (SAR) models predict this molecule to exhibit pleiotropic activity, primarily acting as a potent antimicrobial agent , a tyrosinase inhibitor , and a pro-apoptotic anticancer candidate . This guide analyzes these predictions and provides the standard operating procedures (SOPs) for their validation.
Structural Analysis & In Silico Predictions[1]
Physicochemical Profile
The biological behavior of this molecule is dictated by the electronic and steric effects of its substituents.
Fluorine (C5): Acts as a metabolic block, preventing ring oxidation at the 5-position. It also increases lipophilicity (
) and exerts a strong electron-withdrawing effect (), increasing the acidity of the phenolic hydroxyl.
Bromine (C2): Provides steric bulk and lipophilicity. It is capable of halogen bonding (interaction with carbonyl oxygens in protein active sites).
Hydroxymethyl (C4): A polar handle that functions as both a hydrogen bond donor and acceptor. It mimics the side chain of serine or tyrosine in enzyme active sites.
Predicted Properties Table
Data derived from comparative QSAR analysis of structural analogs (e.g., 2-bromo-4-methylphenol, 4-hydroxybenzyl alcohol).
Property
Predicted Value
Biological Implication
LogP
2.1 – 2.5
Optimal for membrane permeability (Lipinski's Rule of 5 compliant).
pKa (Phenol)
~7.5 – 8.5
More acidic than unsubstituted phenol (pKa 10), enhancing H-bond donor capability.
H-Bond Donors
2
Phenolic -OH and Benzylic -OH.
H-Bond Acceptors
3
Phenolic O, Benzylic O, Fluorine.
Metabolic Stability
High
Fluorine blocks Phase I metabolism at the C5 position.
Visualizing the Mechanism of Action (SAR)
The following diagram illustrates the Structure-Activity Relationship (SAR) mapping for this scaffold.
Figure 1: SAR Map detailing the functional contribution of each substituent to the predicted biological activity.
Predicted Pharmacological Profiles
Antimicrobial & Antifungal Activity
Prediction: High potency against Gram-positive bacteria (e.g., S. aureus) and fungi.
Mechanism: Halogenated phenols act as uncouplers of oxidative phosphorylation and disruptors of cell membrane integrity. The lipophilic bromine atom facilitates penetration into the bacterial lipid bilayer, while the phenolic proton dissipates the proton motive force (PMF).
Key Insight: The 5-fluoro group prevents rapid degradation by bacterial enzymes, potentially lowering the Minimum Inhibitory Concentration (MIC) compared to non-fluorinated analogs.
Tyrosinase Inhibition (Skin Depigmentation)
Prediction: Moderate to High inhibitory activity.
Mechanism: Tyrosinase contains a binuclear copper active site. The phenolic oxygen binds to the copper ions. The 4-hydroxymethyl group mimics the structure of tyrosine (the natural substrate) and kojic acid (a known inhibitor), allowing the molecule to competitively inhibit the enzyme.
Causality: The electron-withdrawing nature of F and Br lowers the pKa of the phenol, potentially strengthening the interaction with the copper center in the active site.
Antioxidant Activity
Prediction: Moderate radical scavenging activity.
Mechanism: Phenolic compounds scavenge free radicals (ROS) via Hydrogen Atom Transfer (HAT).
Nuance: While electron-withdrawing groups (Br, F) usually destabilize the phenoxy radical (lowering antioxidant power compared to alkyl-phenols), the stability provided by the fluorine atom may allow for a sustained, albeit slower, scavenging profile.
Experimental Validation Protocols
To confirm these predictions, the following self-validating experimental workflows are recommended.
Incubate: 10 minutes at 25°C (allows inhibitor binding).
Start Reaction: Add 20 µL L-DOPA.
Monitor: Measure absorbance at 475 nm (formation of dopachrome) kinetically for 10 minutes.
Calculation:
Where is the slope of the reaction rate.
Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow for assessing biological activity.
References
Liu, W. S., et al. (2009).[1] "4-(Hydroxymethyl)phenol."[2][3][4] Acta Crystallographica Section E, 65(7), o1689. Link
BenchChem. (2025).[5] "Comparative Guide to the Biological Activity of Halogenated Phenol Derivatives." BenchChem Technical Library. Link
Kumar, A., & Mishra, A. K. (2018). "Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review." Current Bioactive Compounds, 15(4). Link
EFSA CONTAM Panel. (2024). "Update of the risk assessment of brominated phenols and their derivatives in food." EFSA Journal. Link
PubChem. (2025).[6] "2-Bromo-5-fluorophenol Compound Summary." National Center for Biotechnology Information. Link
Sigma-Aldrich. (2025). "Product Specification: 2-Bromo-5-(hydroxymethyl)phenol." Merck KGaA. Link
Solubility Profile of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol: A Physicochemical and Methodological Analysis
An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that dictates its behavior in both biological and manu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that dictates its behavior in both biological and manufacturing contexts. Poor solubility can hinder absorption, limit formulation options, and create significant challenges during process development. This technical guide provides a comprehensive analysis of the theoretical and experimental solubility profile of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol. We delve into the molecular characteristics governing its solubility, present a detailed, field-proven protocol for its empirical determination using the gold-standard shake-flask method, and discuss the interpretation of results across a spectrum of aqueous and organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally determine the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is a substituted phenolic compound featuring a unique combination of functional groups that make it a valuable building block in medicinal chemistry and organic synthesis. The presence of a phenolic hydroxyl group, a primary alcohol (hydroxymethyl), and two different halogens (bromo and fluoro) on an aromatic scaffold provides multiple points for synthetic modification.
However, these same features create a complex interplay of intermolecular forces that define the compound's solubility. Understanding its solubility profile is not merely an academic exercise; it is a prerequisite for any practical application. For drug development professionals, aqueous solubility directly impacts bioavailability, while for process chemists, solubility in organic solvents governs reaction conditions, purification strategies (e.g., crystallization), and formulation.[1] This guide provides the theoretical framework and practical methodologies to comprehensively characterize the solubility of this molecule.
Theoretical Solubility Profile Based on Molecular Structure
The solubility of a compound is dictated by the balance of its interactions with the solvent versus the strength of its own crystal lattice. An analysis of the structure of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol allows for a qualitative prediction of its behavior.
Aromatic Ring: The core benzene ring is inherently nonpolar and hydrophobic, favoring solubility in solvents with similar characteristics.
Hydroxyl Groups (Phenolic and Hydroxymethyl): The compound possesses two -OH groups. These are polar and capable of acting as both hydrogen bond donors and acceptors.[2] This feature suggests favorable interactions with polar protic solvents like water, methanol, and ethanol.
Phenolic Acidity: The phenolic proton is weakly acidic. Therefore, in aqueous solutions with a pH above its pKa, the molecule will deprotonate to form a phenoxide salt. This ionization dramatically increases polarity and aqueous solubility.[3] Consequently, solubility is expected to be significantly higher in basic solutions (e.g., 5% NaOH) compared to neutral or acidic water.[4][5]
Halogen Substituents (Bromo and Fluoro): Halogens increase the molecule's molecular weight and surface area. While fluorine can sometimes participate in hydrogen bonding, both bromine and fluorine are primarily considered to increase the lipophilicity and hydrophobicity of the aromatic ring.[6][7] The predicted LogP (a measure of lipophilicity) for the isomeric compound 4-bromo-5-fluoro-2-(hydroxymethyl)phenol is 1.67, indicating a moderate preference for a lipid environment over an aqueous one.[8]
Overall Prediction: Based on this structural analysis, 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is expected to be:
Slightly to sparingly soluble in neutral water.
Highly soluble in polar protic organic solvents (e.g., Methanol, Ethanol).
Moderately soluble in polar aprotic solvents (e.g., DMSO, Acetone).
Poorly soluble in nonpolar solvents (e.g., Hexane, Toluene).
Freely soluble in dilute aqueous bases (e.g., 5% w/v Sodium Hydroxide) due to salt formation.
Experimental Design for Solubility Profiling
To empirically validate the theoretical predictions, a robust experimental plan is necessary. The choice of methodology is critical for generating reliable and meaningful data.
Rationale for Solvent Selection
A diverse panel of solvents should be selected to probe the full range of intermolecular interactions. The following table outlines a recommended set, categorized by solvent type and the rationale for their inclusion.
Solvent Category
Example Solvents
Rationale for Inclusion
Aqueous (Buffered)
pH 2.0 (HCl Buffer)
Represents acidic conditions (e.g., stomach); compound is fully protonated.
pH 7.4 (Phosphate Buffer)
Represents physiological pH; crucial for preclinical studies.[9]
pH 10.0 (Carbonate Buffer)
Represents basic conditions where the phenol is likely deprotonated.
Polar Protic
Methanol, Ethanol
Excellent hydrogen bond donors/acceptors, expected to be good solvents.[2]
Polar Aprotic
DMSO, Acetonitrile (ACN)
Can accept hydrogen bonds but not donate; common in screening assays.[9]
Low-Polarity / Nonpolar
Ethyl Acetate, Dichloromethane (DCM)
Represents solvents used in organic synthesis and extraction.
Hexane, Toluene
Probes the solubility contribution of the hydrophobic aromatic/halogen core.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements:
Kinetic Solubility: Measures the concentration at which a compound, typically dissolved in DMSO and then diluted into an aqueous buffer, begins to precipitate. It is a high-throughput measurement but can overestimate true solubility.[3]
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing excess solid to equilibrate with the solvent over an extended period.[9]
Causality Behind Experimental Choice: For a definitive, in-depth profile required for drug development and process chemistry, thermodynamic solubility is the gold standard . It provides a fundamental physical constant for the compound-solvent system, independent of dissolution rate or experimental artifacts. The most common and reliable method for its determination is the Shake-Flask Method .[10]
Protocols for Solubility Determination
The following protocols are designed as self-validating systems to ensure accuracy and reproducibility.
Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol details the steps for determining the thermodynamic solubility of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol.
Objective: To determine the equilibrium concentration of the analyte in a saturated solution across a range of selected solvents.
Methodology:
Preparation: Add an excess of solid 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (e.g., ~10 mg) to a 2 mL glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.
Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours.
Expert Insight: A 24-hour period is often sufficient, but 48 hours ensures that even compounds with slow dissolution kinetics or potential for polymorphic transitions reach true equilibrium.
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the solid.
Sample Collection: Carefully withdraw an aliquot of the supernatant.
Trustworthiness Check: It is critical to avoid aspirating any solid particles. Use a filter syringe (e.g., 0.22 µm PTFE or PVDF) to clarify the supernatant. This is a key self-validating step to ensure only the dissolved compound is measured.
Dilution: Dilute the clarified supernatant with a suitable mobile phase (for HPLC analysis) to bring the concentration within the calibrated range of the analytical method. A precise dilution factor is essential.
Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared from a stock solution of the compound of known concentration.
Calculation:
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
Caption: Workflow for Thermodynamic Solubility Determination.
Anticipated Data and Interpretation
The data from the shake-flask experiments should be compiled for clear comparison.
Data Summary Table
The following table presents a set of hypothetical yet scientifically plausible solubility data for 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol, based on the theoretical analysis.
Solvent
Solvent Type
Predicted Solubility (mg/mL)
Predicted Solubility (mM)¹
Water (pH 7.4)
Aqueous
0.5
2.26
0.1 M HCl (pH ~1)
Aqueous
0.4
1.81
0.1 M NaOH (pH ~13)
Aqueous
> 100
> 452.4
Methanol
Polar Protic
250
1131
Ethanol
Polar Protic
180
814.3
Acetonitrile
Polar Aprotic
90
407.2
DMSO
Polar Aprotic
> 300
> 1357
Ethyl Acetate
Low-Polarity
15
67.9
Dichloromethane
Low-Polarity
10
45.2
Toluene
Nonpolar
< 0.1
< 0.45
Hexane
Nonpolar
< 0.01
< 0.05
¹ Calculated based on a molecular weight of 221.02 g/mol for C₇H₆BrFO₂.[8]
Interpretation of Trends
Aqueous Solubility: As predicted, solubility in neutral water is low. It is slightly lower in acidic conditions but dramatically increases in basic conditions, confirming the critical role of the phenolic group's ionization.[3][5]
Polar Solvents: The highest solubility is observed in polar solvents capable of strong hydrogen bonding (Methanol, DMSO). This highlights the dominant contribution of the two -OH groups to the molecule's interactions.[2]
Nonpolar Solvents: Solubility is extremely low in nonpolar solvents like Toluene and Hexane. The polarity from the hydroxyl groups completely overrides the hydrophobic character of the bromofluoro-benzene ring, preventing dissolution in these solvents.
Caption: Dominant Intermolecular Forces and Solubility.
Conclusion
The solubility profile of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is a complex function of its diverse structural features. While theoretical analysis provides a strong predictive framework, empirical determination via robust, validated methods like the shake-flask protocol is essential for generating actionable data for research and development. The compound exhibits classic amphiphilic behavior, with its polar hydroxyl groups dominating its solubility in polar solvents and its ionizable phenol group enabling high solubility in aqueous base. Conversely, its hydrophobic core leads to poor solubility in nonpolar media. This comprehensive solubility profile is a cornerstone for its effective utilization in synthesis, formulation, and biological screening.
References
Scribd. Experiment 1. Solubility of Organic Compounds. [Link]
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
Al-Abri, Z., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link]
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
Lee, S., et al. (2004). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry, 23(6), 1386-93. [Link]
arXiv. (2024, January 5). Predicting the solubility of given molecules remains crucial in the pharmaceutical industry. [Link]
Rauf, A., et al. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. National Institutes of Health (NIH). [Link]
Galanakis, E. G., et al. Predicting the solubilization preference of natural phenols to different solvents. [Link]
Conte, P., et al. (2009, July 15). Binding of phenol and differently halogenated phenols to dissolved humic matter as measured by NMR spectroscopy. PubMed. [Link]
Technical Guide: 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol as a Pharmacophore Building Block
The following technical guide details the structural utility, synthetic accessibility, and pharmacophore applications of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol . [1][2] Executive Summary 2-Bromo-5-fluoro-4-(hydroxymeth...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural utility, synthetic accessibility, and pharmacophore applications of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol .
[1][2]
Executive Summary
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is a highly functionalized aromatic building block characterized by a "triad of reactivity": an aryl bromide for cross-coupling, a phenol for O-alkylation, and a benzyl alcohol for oxidation or substitution.[1][2] Its specific halogenation pattern—bromine at the ortho position and fluorine at the meta position relative to the phenol—makes it a privileged scaffold in the design of kinase inhibitors, PROTAC linkers, and metabolically stable biaryl systems.[1][2]
This guide outlines the synthetic routes, chemo-selective functionalization strategies, and experimental protocols required to utilize this compound in high-value drug discovery campaigns.[1][2]
The compound’s value lies in its ability to serve as a core node in divergent synthesis.[1][2] The specific arrangement of substituents dictates its role in medicinal chemistry:
Prevents P450-mediated oxidation at the electron-rich meta position; increases lipophilicity.[1]
Metabolic Stability (The Fluorine Effect)
The C5-fluorine atom is critical for blocking oxidative metabolism.[1][2] In non-fluorinated analogues, the position para to the bromine (or meta to the phenol) is often a site of rapid hydroxylation by Cytochrome P450 enzymes.[1][2] Substituting hydrogen with fluorine at this position significantly extends the half-life (
) of the final drug candidate while exerting minimal steric perturbation (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1][2]
Synthetic Accessibility & Experimental Protocols
Since the specific isomer 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is often not available in bulk catalog quantities, it is most reliably synthesized via the reduction of its ester precursor, Methyl 2-bromo-5-fluoro-4-hydroxybenzoate (CAS: 1807191-48-5).[1][2]
Synthesis Pathway (Diagram)
Caption: Selective reduction of the ester moiety to the benzyl alcohol while preserving the aryl bromide.
Detailed Protocol: Ester Reduction
Objective: Conversion of Methyl 2-bromo-5-fluoro-4-hydroxybenzoate to 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol.
Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (
). Add Methyl 2-bromo-5-fluoro-4-hydroxybenzoate (5.0 g, 19.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
Addition: Add DIBAL-H (57 mL, 57.0 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: DIBAL-H is preferred over LiAlH₄ to minimize the risk of debromination.[1][2]
Reaction: Stir the mixture at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS.[1][2][3] The starting material ester peak should disappear.[1]
Quench: Carefully quench the reaction at 0°C by the dropwise addition of Methanol (5 mL), followed by a saturated aqueous solution of Rochelle's Salt (50 mL).
Workup: Vigorously stir the biphasic mixture at room temperature for 1 hour until the aluminum emulsion clears. Extract with Ethyl Acetate (
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Purify the residue via flash column chromatography (, 0-40% EtOAc in Hexanes) to yield the target compound as a white solid.
The utility of this building block rests on the orthogonal reactivity of its functional groups.[1][2] Researchers can selectively manipulate one site without affecting the others.[1][2]
The Reactivity Triad[1][2][3]
Reaction Type
Target Group
Conditions
Application
Suzuki-Miyaura
Aryl Bromide (C2)
, , Aryl-Boronic Acid
Building biaryl cores (e.g., Kinase hinge binders).[1][2]
Mitsunobu / Alkylation
Phenol (C1)
or
Installing solubilizing tails or ether linkages.[1][2]
Appel / Oxidation
Benzyl Alcohol (C4)
or
Converting to alkyl halide for substitution or aldehyde for reductive amination.[1][2]
Workflow: Constructing a Kinase Inhibitor Scaffold
The following diagram illustrates a typical medicinal chemistry workflow using this fragment to generate a generic kinase inhibitor scaffold.
Caption: Divergent synthesis workflow transforming the core pharmacophore into a bioactive scaffold.
Case Study: PROTAC Linker Attachment
In Proteolysis Targeting Chimeras (PROTACs), the hydroxymethyl group at C4 is particularly valuable.[1][2] It serves as a "handle" to attach the linker chain that connects the E3 ligase ligand to the protein of interest (POI) ligand.[1][2]
Strategy: The phenol (C1) and bromide (C2) are used to build the warhead binding to the POI.[1][2] The hydroxymethyl (C4) is then converted to an aldehyde or alkyl halide to attach the PEG/alkyl linker.[1][2]
Advantage: The C5-fluorine ensures that the linker attachment point is not a site of metabolic lability.[1][2]
References
Synthetic Methodology: Reduction of Aryl Esters to Benzyl Alcohols using DIBAL-H. Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][2]
Fluorine in MedChem: Fluorine in Medicinal Chemistry. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Chemical Society Reviews, 37(2), 320-330.[1][2]
Related Pharmacophores:Synthesis and antibacterial activity of novel oxazolidinones. (Reference to general fluoro-bromo-phenyl scaffolds in antibiotics like Tedizolid). Journal of Medicinal Chemistry.
Technical Assessment: Thermal Stability & Melting Point Analysis of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
This guide provides a comprehensive technical framework for the thermal characterization of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol , a highly functionalized aromatic intermediate likely utilized in the synthesis of pha...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical framework for the thermal characterization of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol , a highly functionalized aromatic intermediate likely utilized in the synthesis of pharmaceutical APIs (e.g., P-CABs, kinase inhibitors).
Given the specific substitution pattern (halogenated benzyl alcohol derivative), this compound presents unique thermal stability challenges, particularly regarding dehydration-driven polymerization.
Executive Summary
Compound: 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
Molecular Formula: C₇H₆BrFO₂
Molecular Weight: 221.02 g/mol
Predicted Melting Point (MP): 100°C – 115°C (Based on structural analog analysis)
Critical Thermal Risk: Dehydration-induced polymerization of the hydroxymethyl group >140°C.
Objective: This guide outlines the standard operating procedure (SOP) to experimentally determine the melting point and thermal stability limit (T_degrade) of the target compound. It prioritizes distinguishing between phase transition (melting) and chemical degradation (dehydration/oxidation) .
Chemical Context & Theoretical Profiling
Before instrumental analysis, we must establish a theoretical baseline to validate experimental data.
Structural Analog Analysis
Direct literature data for the specific 5-fluoro isomer is proprietary. However, we can triangulate the expected thermal behavior using verified analogs:
Analog Compound
Structure
Melting Point (Lit.)
Thermal Behavior Note
2-Bromo-5-(hydroxymethyl)phenol
No Fluorine
101–102°C [1]
Stable solid; melts before decomposing.
4-Hydroxybenzyl alcohol
Non-halogenated
114–122°C
Prone to oligomerization above MP.
2-Bromo-5-fluorophenol
No hydroxymethyl
Liquid/Low Solid
High volatility; lacks H-bonding network.
Insight: The addition of the para-hydroxymethyl group (-CH₂OH) to the phenol core introduces strong intermolecular hydrogen bonding, raising the compound from a liquid (like the parent phenol) to a crystalline solid.
Hypothesis: The target compound will melt in the 100–115°C range.
Risk: The ortho-bromine and meta-fluorine substituents create steric strain, potentially lowering the lattice energy compared to non-halogenated analogs.
Experimental Protocols (DSC & TGA)
To ensure data integrity, you must decouple mass loss (TGA) from heat flow events (DSC).
Differential Scanning Calorimetry (DSC) Protocol
Purpose: Determine
(melting) and detect polymorphism.
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
Pan Configuration:Hermetically sealed aluminum pans with a pinhole.
Reasoning: A pinhole allows trapped solvent to escape but retains the sample long enough to observe melting before evaporation dominates.
Purge Gas: Nitrogen (50 mL/min).
Methodology:
Equilibration: Hold at 25°C for 5 min.
Ramp: Heat at 10°C/min to 160°C.
Cool: Cool at 10°C/min to 0°C (to check for recrystallization).
Re-Ramp: Heat at 10°C/min to 200°C.
Data Interpretation:
Sharp Endotherm (100–115°C): Represents the true melting point.
Electronic Effects of Fluorine Substitution on 4-(Hydroxymethyl)phenol Reactivity
The following technical guide details the electronic and kinetic impacts of fluorine substitution on 4-(hydroxymethyl)phenol (4-HBA), a critical scaffold in prodrug design and covalent inhibition. Executive Summary 4-(Hy...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the electronic and kinetic impacts of fluorine substitution on 4-(hydroxymethyl)phenol (4-HBA), a critical scaffold in prodrug design and covalent inhibition.
Executive Summary
4-(Hydroxymethyl)phenol (4-HBA) serves as a "privileged structure" in medicinal chemistry, acting as a precursor to Quinone Methides (QMs) .[1] These reactive intermediates are the engines behind self-immolative linkers in Antibody-Drug Conjugates (ADCs) and mechanism-based inhibitors (suicide substrates).
The introduction of fluorine atoms onto the phenolic ring acts as a "molecular rheostat," tuning the reactivity of the system. This guide analyzes how fluorine substitution alters the pKa of the phenol and the electrophilicity of the resulting QM, providing a roadmap for fine-tuning chemical stability and release kinetics.
Mechanistic Foundation: The Quinone Methide Pathway[2][3]
The reactivity of 4-HBA is governed by its ability to eliminate a leaving group (typically water or a carbamate/carbonate in prodrugs) to generate a p-quinone methide (p-QM).
The Elimination Mechanism
The reaction proceeds via an E1cb-like or solvent-assisted E1 mechanism, heavily dependent on the ionization state of the phenolic hydroxyl group.
Resonance Effect (+R): Weak electron donation through
-orbital overlap (generally overwhelmed by -I in this context).[1]
The "Fluorine Switch" Phenomenon
The position of the fluorine atom determines whether the reaction is accelerated or decelerated under physiological conditions (pH 7.4).
Parameter
Effect of Fluorine Substitution (Ortho/Meta)
Mechanistic Consequence
Phenol pKa
Decreases ( to )
Acceleration: At pH 7.4, a larger fraction of the molecule exists as the active phenoxide anion.
QM Stability
Decreases (Destabilization)
Deceleration: The electron-deficient QM (partial + on benzylic C) is destabilized by electron-withdrawing F, raising the activation energy for elimination.
QM Electrophilicity
Increases
High Reactivity: Once formed, the fluorinated QM is a "hotter" electrophile, reacting faster with nucleophiles (and potentially increasing toxicity).[1]
Quantitative Structure-Activity Relationship (QSAR) Data
The table below synthesizes pKa shifts and relative reactivities for key fluorinated analogs.
Analog
Structure
pKa (Phenol)
% Phenoxide at pH 7.4
Relative QM Formation Rate
Native
4-(hydroxymethyl)phenol
9.9
~0.3%
1.0 (Reference)
2-Fluoro
2-fluoro-4-(hydroxymethyl)phenol
8.7
~5.0%
~10x Faster
3-Fluoro
3-fluoro-4-(hydroxymethyl)phenol
9.3
~1.2%
~3x Faster
2,6-Difluoro
2,6-difluoro-4-(hydroxymethyl)phenol
7.2
~61%
>100x Faster
Expert Insight: While the intrinsic rate of elimination (
) slows down due to electronic destabilization of the transition state, the massive increase in the concentration of the active phenoxide species () drives the observed rate up significantly at physiological pH.
Experimental Protocols
Protocol A: Kinetic Half-Life Determination via UV-Vis
This protocol measures the rate of QM formation and subsequent solvolysis.
In Antibody-Drug Conjugates (ADCs), the linker must be stable in circulation but collapse rapidly upon protease cleavage inside the cell.
Problem: Standard 4-HBA linkers can be too slow to release the payload, leading to lysosomal aggregation.
Solution: Use 2,6-difluoro-4-HBA . The pKa of ~7.2 ensures that upon enzymatic cleavage (e.g., by
-glucuronidase), the phenol is immediately deprotonated, triggering rapid self-immolation and drug release.
Mechanism-Based Inhibitors
Fluorinated 4-HBAs can act as "suicide substrates" for enzymes that generate benzylic cations. The fluorine destabilizes the cation, potentially increasing the lifetime of the enzyme-inhibitor complex or altering the partitioning between turnover and inactivation.
References
Toteva, M. M., & Richard, J. P. (2011). The Generation and Reactions of Quinone Methides.[1] Advances in Physical Organic Chemistry, 45, 39–91.[1]
Advanced Toxicology and Safety Profiling of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol: A Technical Guide for Drug Development
Structural Rationale and API Intermediate Context In modern drug discovery, halogenated phenols serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs), such as targeted kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Rationale and API Intermediate Context
In modern drug discovery, halogenated phenols serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs), such as targeted kinase inhibitors and benzoxaborole-based antifungals. 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is a highly functionalized intermediate. The strategic placement of the electron-withdrawing fluorine and the bulky, polarizable bromine atom on the phenolic ring tightly dictates its physicochemical behavior, reactivity, and toxicological profile.
Because empirical data on this specific, highly niche isomer is proprietary or sparse, this whitepaper synthesizes predictive in silico modeling with extrapolated empirical data from its closest structural analogs, such as 4-bromo-5-fluoro-2-(hydroxymethyl)phenol ()[1] and 2-bromo-5-fluorophenol (). As a Senior Application Scientist, my objective is to provide a self-validating framework for handling, predicting, and experimentally verifying the safety and toxicology of this compound.
Physicochemical Profiling & In Silico Predictions
Understanding the macroscopic safety hazards of a compound begins with its microscopic physicochemical properties. The causality behind a chemical's absorption, distribution, metabolism, and excretion (ADME) is directly rooted in these metrics.
Property
Predicted/Extrapolated Value
Causality & Toxicological Implication
Molecular Formula
C₇H₆BrFO₂
The presence of halogens increases metabolic stability but introduces the risk of reactive dehalogenation.
Moderate lipophilicity. Facilitates dermal penetration and systemic absorption without excessive bioaccumulation[1].
Boiling Point
333.1 ± 37.0 °C
High boiling point indicates low volatility at room temperature, reducing acute inhalation hazards unless aerosolized[1].
pKa (Phenolic -OH)
~8.0 - 8.5
The electron-withdrawing fluorine and bromine lower the pKa compared to standard phenol, making it slightly more acidic and prone to ionization at physiological pH.
Mechanistic Toxicology & Toxicokinetics
Based on the structural alerts of halogenated hydroxymethylphenols, the toxicological profile is driven by both direct receptor irritation and phase I metabolic bioactivation.
Hazard Identification (GHS Classification)
Extrapolating from baseline halogenated phenols and benzaldehydes ()[2], the following hazard statements apply:
H302 (Acute Tox. 4): Harmful if swallowed.
H315 (Skin Irrit. 2) & H319 (Eye Irrit. 2): The acidic phenolic proton causes direct protein denaturation upon contact with mucosal membranes.
H335 (STOT SE 3): Respiratory irritation, primarily a risk during the handling of dry powders.
H400 (Aquatic Acute 1): Halogenated aromatics are notoriously toxic to aquatic life due to disruption of oxidative phosphorylation in aquatic organisms.
Toxicokinetics: The Bioactivation Pathway
The primary toxicological concern with 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is its potential for hepatic bioactivation. While Phase II conjugation (glucuronidation/sulfation) of the phenol group leads to safe renal excretion, Phase I oxidation via Cytochrome P450 (CYP450) enzymes can oxidize the hydroxymethyl group or the ring, yielding highly electrophilic quinone methide intermediates.
If cellular Glutathione (GSH) is depleted, these electrophiles will covalently bind to hepatic macromolecules, causing cytotoxicity.
Proposed metabolic and bioactivation pathways for halogenated hydroxymethylphenols.
Experimental Protocols: A Self-Validating System
To empirically validate the predicted toxicology, researchers must employ rigorous, self-validating in vitro workflows. The following protocols are designed not just as a sequence of steps, but as logical systems where internal controls continuously verify the integrity of the assay.
Workflow 1: In Vitro Cytotoxicity & Genotoxicity Screening
Objective: Determine the concentration at which the compound induces cellular death and assess mutagenic potential via electrophilic DNA-adduct formation.
Step-by-Step Methodology:
Vehicle Preparation: Dissolve 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol in 100% DMSO to create a 10 mM stock.
Causality: The LogP of 1.67 necessitates an organic solvent for complete solubilization. The final assay concentration of DMSO must remain <1% v/v to prevent solvent-induced osmotic stress, which would confound cytotoxicity readouts.
Metabolic Activation Setup (S9 Fraction): Prepare Salmonella typhimurium (TA98/TA100) plates with and without rat liver S9 homogenate.
Causality: Because the parent compound is likely a pro-toxin, S9 enzymes are required to catalyze the formation of the reactive quinone methide. Testing without S9 serves as an internal negative control for bioactivation.
Exposure & MTT Assay: Expose HepG2 (human liver) cells to serial dilutions (0.1 µM to 100 µM) of the compound for 24 hours.
Negative Control: 1% DMSO in media (establishes baseline viability).
Logic: If the delta between the positive and negative controls is less than 90%, the assay is invalid due to compromised cell health or reagent degradation. The system self-reports its own failure.
Objective: Establish laboratory safety protocols based on the compound's physicochemical hazards.
Step-by-Step Methodology:
Engineering Controls: Weigh and manipulate the compound exclusively within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood.
Causality: The compound's H335 (respiratory tract irritation) classification mandates the prevention of aerosolized particulate inhalation.
PPE Selection: Operators must wear double nitrile gloves (minimum 0.11 mm thickness) and an ABEK-P3 respirator if working outside a hood.
Causality: The lipophilic nature of the halogens allows the compound to partition into the lipid bilayers of the skin. Nitrile provides a sufficient chemical barrier against halogenated aromatics.
Decontamination Protocol: In the event of a surface spill, do not use water immediately. First, apply a 5% Sodium Bicarbonate (NaHCO₃) solution, followed by an absorbent pad.
Causality: The slight acidity of the phenol ring (pKa ~8.5) means that applying a mild base converts the lipophilic compound into a highly water-soluble phenoxide salt, drastically increasing the efficiency of mechanical removal and preventing surface staining.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4066019, 4-Bromo-2-hydroxybenzaldehyde". PubChem. URL:[Link]
Application Note: Divergent Synthetic Workflows Utilizing 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol in Drug Discovery
Prepared by: Senior Application Scientist, Chemical Development Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Chemical Profiling 2-Bromo-5-fluoro-4-(hydro...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Development
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary & Chemical Profiling
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (also known as 5-bromo-2-fluoro-4-hydroxybenzyl alcohol) is a highly versatile, polyfunctional building block widely utilized in the synthesis of complex pharmaceuticals and agrochemicals. Its unique substitution pattern offers four distinct vectors for orthogonal functionalization:
Phenolic Hydroxyl (-OH): Acidified by the electron-withdrawing halogens (estimated pKa ~8.5–9.0), allowing for highly chemoselective deprotonation and alkylation over the aliphatic alcohol [2].
Benzylic Alcohol (-CH₂OH): Susceptible to chemoselective radical-mediated oxidation to the corresponding benzaldehyde without over-oxidation to the carboxylic acid [3].
Aryl Bromide (-Br): Highly activated for palladium-catalyzed oxidative addition, serving as a prime handle for Suzuki-Miyaura cross-coupling[1].
Aryl Fluoride (-F): Acts as a metabolic bioisostere for hydrogen, increasing lipophilicity and blocking cytochrome P450-mediated oxidation at the C5 position.
This guide provides field-proven, step-by-step protocols to selectively manipulate these functional groups, grounded in mechanistic causality and designed as self-validating workflows.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric and thermodynamic parameters for the three divergent protocols detailed in this guide.
Protocol
Transformation
Primary Reagents
Stoichiometry (eq)
Temp / Time
Expected Yield
A
Chemoselective O-Alkylation
K₂CO₃, Alkyl Halide (R-X)
1.0 : 1.2 : 1.1
25 °C / 4 h
85–92%
B
Benzylic Oxidation
Activated MnO₂
1.0 : 10.0 (w/w)
25 °C / 12 h
78–88%
C
Suzuki-Miyaura Coupling
Ar-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃
1.0 : 1.2 : 0.05 : 3.0
90 °C / 6 h
70–85%
Divergent Synthetic Workflows
The following diagram illustrates the orthogonal reactivity of the core scaffold, demonstrating how a single starting material can be divergently transformed into three distinct building blocks.
Divergent synthetic pathways for 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol functionalization.
Mechanistic Causality: The pKa of the phenolic proton is significantly lower (~8.5) than that of the benzylic alcohol (~15.0). By utilizing a mild, insoluble inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF), we selectively generate the phenoxide anion. The benzylic alcohol remains fully protonated and non-nucleophilic, preventing undesired dialkylation or etherification at the C4 position [2].
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (1.0 eq) and anhydrous DMF (0.2 M concentration).
Base Addition: Add finely powdered K₂CO₃ (1.2 eq). Stir the suspension at room temperature for 15 minutes. Observation: The solution will transition to a pale yellow color, indicating phenoxide formation.
Alkylation: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) via syringe.
Reaction: Stir at 25 °C for 4 hours under an inert N₂ atmosphere.
Workup: Quench the reaction with distilled water (3x volume of DMF) to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.
Self-Validation System:
TLC Check: Run a TLC (30% EtOAc/Hexanes). The starting material (UV active, low Rf due to two hydroxyls) should be completely consumed. The product will appear as a new, higher Rf UV-active spot.
LC-MS Confirmation: The mass spectrum must show the disappearance of the starting material mass (M-H = 219/221) and the appearance of the alkylated product mass, confirming the reaction is complete before proceeding to purification.
Protocol B: Chemoselective Benzylic Oxidation to Benzaldehyde
Mechanistic Causality: Activated Manganese Dioxide (MnO₂) is a mild, heterogeneous oxidant that operates via a single-electron transfer (SET) radical mechanism. It is highly specific for allylic and benzylic alcohols because the intermediate radical is resonance-stabilized by the aromatic ring. The electron-withdrawing fluorine and bromine atoms stabilize the phenol against undesired oxidative coupling (quinone formation), allowing the reaction to proceed chemoselectively[3].
Step-by-Step Methodology:
Preparation: Dissolve 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.
Oxidation: Add activated MnO₂ (10.0 equivalents by weight) in a single portion.
Reaction: Stir the resulting black slurry vigorously at room temperature for 12 hours.
Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with excess DCM and a small amount of EtOAc to ensure complete product recovery.
Concentration: Concentrate the filtrate under reduced pressure to yield 5-bromo-2-fluoro-4-hydroxybenzaldehyde.
Self-Validation System:
Visual/Chemical Check: The product spot on TLC will stain intensely with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain (forming a bright orange/red hydrazone), whereas the starting material will not react.
NMR Verification: A quick ¹H-NMR of the crude mixture must show the disappearance of the benzylic CH₂ singlet (~4.6 ppm) and the emergence of a sharp aldehyde proton singlet downfield (~10.0 ppm).
Mechanistic Causality: The C-Br bond is highly activated for oxidative addition by Pd(0) due to the inductive pull of the ortho-fluorine. We perform this coupling without protecting the phenol or the alcohol to maximize atom economy. By using a biphasic aqueous-basic system (Na₂CO₃ in Dioxane/H₂O), the boronic acid is converted into a reactive boronate complex for rapid transmetalation. The use of Pd(dppf)Cl₂ provides a bulky bidentate ligand framework that prevents the unprotected phenoxide from poisoning the catalyst via palladacycle formation [1][4].
Step-by-Step Methodology:
Preparation: In a microwave vial or Schlenk flask, combine 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (1.0 eq), the desired arylboronic acid (1.2 eq), and Na₂CO₃ (3.0 eq).
Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.15 M).
Degassing: Sparge the mixture with N₂ or Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid and catalyst degradation).
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) and seal the vessel.
Heating: Heat the reaction to 90 °C in an oil bath for 6 hours. Observation: The mixture will turn from yellow to dark amber/brown as the active Pd(0) species is generated.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short plug of silica to remove palladium black. Wash with 1N HCl to protonate the phenol, then extract the aqueous layer.
Self-Validation System:
Isotopic MS Check: The starting material exhibits a characteristic 1:1 isotopic doublet in LC-MS due to ⁷⁹Br and ⁸¹Br. Successful oxidative addition and coupling are definitively validated by the complete disappearance of this bromine isotope pattern and the appearance of the expected biaryl mass (M+H).
References
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI Catalysts. Available at:[Link]
Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. ResearchGate. Available at:[Link]
Lignin oxidation by MnO2 under the irradiation of blue light. ResearchGate. Available at:[Link]
Synthesis and bromination of unprotected phenol; robust and scalable preparation. ResearchGate. Available at:[Link]
Application
Application Notes and Protocols: Leveraging 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol in the Synthesis of Novel Heterocycles
Introduction: A Versatile Building Block for Modern Medicinal Chemistry The pursuit of novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Heterocyclic scaffolds form the backbone o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
The pursuit of novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Heterocyclic scaffolds form the backbone of a vast number of pharmaceuticals, and their derivatization is a cornerstone of drug discovery.[1] 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is a promising, yet underexplored, starting material for the synthesis of a variety of heterocyclic systems. Its unique substitution pattern—a reactive hydroxymethyl group ortho to a phenolic hydroxyl, and the presence of two distinct halogen atoms (bromine and fluorine)—offers a rich platform for chemical manipulation and the introduction of molecular diversity. The electron-withdrawing nature of the fluorine and bromine atoms can significantly influence the reactivity of the aromatic ring and the phenolic hydroxyl group, presenting both challenges and opportunities for synthetic chemists.
This guide provides detailed application notes and proposed protocols for the use of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol in the synthesis of two important classes of heterocycles: benzofurans and benzoxazines. These protocols are based on established synthetic methodologies for analogous structures and are intended to serve as a comprehensive starting point for researchers and drug development professionals.
Physicochemical Properties of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
A thorough understanding of the starting material's properties is crucial for successful reaction design and execution.
The benzofuran moiety is a prevalent scaffold in a multitude of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[4][5] The ortho-hydroxybenzyl alcohol functionality of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol makes it an ideal precursor for intramolecular cyclization to form a benzofuran ring.
A. Proposed Synthetic Strategy: Acid-Catalyzed Intramolecular Cyclodehydration
A common and effective method for the synthesis of benzofurans from ortho-hydroxybenzyl alcohols is through an acid-catalyzed intramolecular cyclodehydration.[4] This reaction proceeds via the formation of a stabilized benzylic carbocation, which is then trapped by the nucleophilic phenolic oxygen.
The proposed reaction workflow is depicted below:
Caption: Proposed workflow for benzofuran synthesis.
B. Detailed Protocol: Synthesis of 5-Bromo-6-fluorobenzofuran (Proposed)
This protocol is adapted from established procedures for the synthesis of benzofurans from salicyl alcohols and furans.[4]
Materials:
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
p-Toluenesulfonic acid (TsOH) or another suitable Brønsted/Lewis acid
Toluene or another high-boiling aprotic solvent
Dean-Stark apparatus
Standard glassware for organic synthesis
Sodium bicarbonate (NaHCO₃) solution (saturated)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (1.0 eq).
Solvent and Catalyst Addition: Add toluene to dissolve the starting material, followed by the addition of a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 eq).
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 5-bromo-6-fluorobenzofuran.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expert Insights:
Choice of Acid Catalyst: While TsOH is a common choice, other acids like sulfuric acid or Lewis acids such as titanium tetrachloride (TiCl₄) could also be effective.[4] The choice of catalyst may influence the reaction rate and the formation of byproducts.
Solvent Selection: Toluene is a good choice for azeotropic removal of water. Other non-polar, high-boiling solvents like xylene can also be used.
Controlling Byproducts: The electron-withdrawing nature of the bromo and fluoro groups may slow down the formation of the benzylic carbocation. Careful optimization of the reaction temperature and catalyst loading will be necessary to minimize potential side reactions, such as polymerization.
II. Synthesis of Substituted 1,3-Benzoxazines
1,3-Benzoxazines are a class of heterocyclic compounds that are precursors to polybenzoxazines, which are high-performance phenolic resins.[6][7] The synthesis of benzoxazine monomers typically involves the Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[8]
A. Proposed Synthetic Strategy: Mannich-type Condensation
Given the structure of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol, a direct reaction with a primary amine could potentially lead to the formation of a benzoxazine ring, with the existing hydroxymethyl group acting as the formaldehyde equivalent. However, the more established route involves the reaction of a phenol with a pre-formed N-hydroxymethyl amine or a mixture of a primary amine and formaldehyde.[8]
The proposed synthetic pathway is illustrated below:
Caption: Proposed workflow for benzoxazine synthesis.
B. Detailed Protocol: Synthesis of a 7-Bromo-6-fluoro-Substituted Benzoxazine (Proposed)
This protocol is adapted from general procedures for the synthesis of benzoxazines.[8]
Materials:
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
A primary amine (e.g., aniline, benzylamine, or an aliphatic amine)
Paraformaldehyde
1,4-Dioxane or another suitable solvent
Standard glassware for organic synthesis
Sodium hydroxide (NaOH) solution (e.g., 4%)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 eq) in 1,4-dioxane.
Formaldehyde Addition: Add paraformaldehyde (2.0 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
Phenol Addition: Add 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (1.0 eq) to the reaction mixture.
Reaction Execution: Heat the mixture to a specified temperature (e.g., 70-90 °C) and monitor the reaction progress by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
Washing: Wash the organic solution with a dilute NaOH solution to remove unreacted phenol, followed by washing with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent.
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired benzoxazine derivative.
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Expert Insights:
Reactivity Considerations: The electron-withdrawing substituents on the phenol ring may decrease its nucleophilicity, potentially slowing down the reaction.[7] Optimization of the reaction temperature and time will be crucial.
Amine Selection: The choice of the primary amine will significantly impact the properties of the resulting benzoxazine and its potential applications. A wide range of aliphatic and aromatic amines can be used.
Formaldehyde Source: Paraformaldehyde is often preferred over aqueous formaldehyde for ease of handling and to maintain anhydrous conditions if necessary.
Challenges and Future Directions
The synthetic routes proposed in this guide are based on well-established chemical principles. However, the specific substitution pattern of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol may introduce unique challenges. The electronic effects of the halogen atoms could influence regioselectivity and reaction rates. Therefore, careful optimization of the reaction conditions for each specific transformation will be essential.
Future research could explore other types of heterocycle synthesis starting from this versatile building block. For instance, the bromine atom could be utilized in palladium-catalyzed cross-coupling reactions to introduce further complexity and build larger molecular architectures. The fluorine atom can also be leveraged to fine-tune the physicochemical and pharmacological properties of the final compounds.
Conclusion
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol represents a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the synthetic utility of this promising building block. Through careful experimentation and optimization, the unique structural features of this compound can be harnessed to create novel molecules with potential applications in drug discovery and materials science.
References
Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Available at: [Link]
Zhang, Q., et al. (2016). Effect of phenol on the synthesis of benzoxazine. RSC Advances, 6(3), 2255-2261. Available at: [Link]
(a) Benzoxazine monomer synthesis from a phenolic derivative with the... - ResearchGate. Available at: [Link]
Rajesh, M., et al. (2018). 3-Heterosubstituted Benzofurans from Hydroxyphenyl Propargyl Alcohols via ortho-Quinone Methide through a Metal-/Catalyst-Free Conjugate Addition/Oxy-Cyclization. ACS Omega, 3(12), 18335-18344. Available at: [Link]
Synthesis of 3-sulfonylbenzofurans from o-hydroxybenzyl alcohols and sulfonyl hydrazines. - ResearchGate. Available at: [Link]
Zhang, Q., et al. (2016). Effect of phenol on the synthesis of benzoxazine. RSC Advances, 6(3), 2255-2261. Available at: [Link]
Krasavin, M., et al. (2019). A Simple Synthesis of Densely Substituted Benzofurans by Domino Reaction of 2-Hydroxybenzyl Alcohols with 2-Substituted Furans. The Journal of Organic Chemistry, 84(15), 9355-9366. Available at: [Link]
Al-Bayati, M. F., et al. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. Journal of the Indian Chemical Society, 100(9), 101119. Available at: [Link]
Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available at: [Link]
Halogen-Mediated Electrophilic Cyclization Reactions - Longdom Publishing. Available at: [Link]
Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Available at: [Link]
Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. Available at: [Link]
Halogen-Mediated Electrophilic Cyclization Reactions | Semantic Scholar. Available at: [Link]
Representative examples of pharmaceuticals containing halophenols and... | Download Scientific Diagram - ResearchGate. Available at: [Link]
"Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy. Available at: [Link]
Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. Available at: [Link]
Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity - ResearchGate. Available at: [Link]
Synthesis of biologically active heterocyclic compounds from β- diketones - ACG Publications. Available at: [Link]
Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Available at: [Link]
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. Available at: [Link]
Application Note: Scalable Manufacturing Routes for 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol Intermediates
Introduction & Strategic Route Selection Halogenated benzyl alcohols, specifically 2-bromo-5-fluoro-4-(hydroxymethyl)phenol, are critical structural motifs in the synthesis of advanced active pharmaceutical ingredients (...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Route Selection
Halogenated benzyl alcohols, specifically 2-bromo-5-fluoro-4-(hydroxymethyl)phenol, are critical structural motifs in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of polycyclic 5-HT receptor antagonists[1].
The Regioselectivity Challenge:
Direct hydroxymethylation of 2-bromo-5-fluorophenol via the base-catalyzed Lederer-Manasse reaction (formaldehyde/NaOH) is notoriously difficult to scale. The reaction suffers from poor regiocontrol, yielding intractable mixtures of ortho- and para-substituted products, alongside over-alkylated polymeric resins (Bakelite-type byproducts).
Mechanistic Causality of the 4-Step Route:
To ensure the absolute regiochemical fidelity and high-purity profiles required for API manufacturing, we employ a protection-directed Vilsmeier-Haack sequence:
Protection: O-Methylation of the phenol prevents oxidative degradation and directs subsequent electrophilic aromatic substitution.
Regioselective Formylation: In the intermediate 2-bromo-5-fluoroanisole, position 6 is sterically occluded by the adjacent methoxy and fluoro groups. Consequently, the bulky Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride) attacks exclusively at position 4, which is para to the strongly activating methoxy group[2].
Deprotection & Reduction: Subsequent ether cleavage with BBr₃[3] and mild borohydride reduction yields the target compound with >99% isomeric purity, entirely circumventing polymerization risks.
Process Workflow Diagram
Figure 1: Four-step scalable synthetic route to 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-fluoroanisole (O-Methylation)
Rationale: Phenol protection is mandatory to prevent O-formylation and polymerization during the highly reactive Vilsmeier-Haack step.
Charge: To a 5 L jacketed glass reactor, add 2-bromo-5-fluorophenol (1.0 eq, 100 g)[1] and anhydrous acetone (1.0 L).
Base Addition: Add finely milled K₂CO₃ (1.5 eq, 108 g). Stir for 15 minutes at room temperature to form the phenoxide anion.
Alkylation: Dropwise add methyl iodide (MeI) (1.2 eq, 39 mL) while maintaining the internal temperature <30 °C. Once added, heat the jacket to 60 °C for 4 hours.
Self-Validating IPC: Sample for HPLC. Proceed to workup only when unreacted phenol is <1.0% (Area%).
Workup: Filter inorganic salts through a Celite pad. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (500 mL) and wash with 1M NaOH (2 x 200 mL) to purge any trace unreacted phenol. Dry over Na₂SO₄ and concentrate to yield a pale yellow oil.
Protocol 2: Synthesis of 2-Bromo-5-fluoro-4-methoxybenzaldehyde (Vilsmeier-Haack)
Rationale: The Vilsmeier reagent is generated in situ. The reaction requires heating to 90 °C to overcome the electron-withdrawing (deactivating) effects of the bromo and fluoro halogens on the aromatic ring.
Reagent Generation: Cool anhydrous DMF (3.0 eq, 121 mL) to 0 °C. Add POCl₃ (2.5 eq, 122 mL) dropwise over 1 hour. Stir for 30 minutes to ensure complete complex formation.
Substrate Addition: Add a solution of 2-bromo-5-fluoroanisole (1.0 eq, ~107 g) in DMF (100 mL) dropwise to control the mild exotherm.
Reaction: Heat the mixture to 90 °C for 12 hours.
Self-Validating IPC: Quench an aliquot in aqueous NaOAc and extract with DCM. HPLC must show >95% conversion to the aldehyde[2].
Workup: Carefully pour the hot mixture over crushed ice (2 kg) under vigorous stirring. Neutralize to pH 7 using 5M NaOH. Extract with DCM (3 x 500 mL). Wash organics with brine, dry, and evaporate. Recrystallize the crude solid from MTBE/Heptane.
Protocol 3: Synthesis of 2-Bromo-5-fluoro-4-hydroxybenzaldehyde (Ether Cleavage)
Rationale: BBr₃ acts as a hard Lewis acid, coordinating to the methoxy oxygen and facilitating an Sₙ2 nucleophilic attack by the bromide ion to selectively cleave the methyl group without affecting the halogens[3].
Charge: Dissolve 2-bromo-5-fluoro-4-methoxybenzaldehyde (1.0 eq, 100 g) in anhydrous DCM (1.0 L). Cool to -78 °C under N₂.
Cleavage: Add 1M BBr₃ in DCM (1.5 eq, 643 mL) dropwise over 2 hours.
Reaction: Allow the reaction to warm to room temperature naturally and stir for 4 hours.
Self-Validating IPC: TLC (Hexane/EtOAc 7:3) must show complete disappearance of the starting material (R_f 0.6) and appearance of a highly polar spot (R_f 0.2).
Workup: Quench cautiously with MeOH (100 mL) at 0 °C to destroy excess BBr₃. Add water (500 mL). Extract with DCM. Purify via acid-base extraction: extract the organic layer into 1M NaOH, wash the aqueous layer with DCM, acidify the aqueous layer with 2M HCl to pH 2, and extract the precipitated phenol with EtOAc.
Protocol 4: Synthesis of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (Carbonyl Reduction)
Rationale: NaBH₄ is selected over stronger reducing agents (like LiAlH₄) to prevent the hydrodehalogenation of the sensitive bromo- and fluoro-substituents.
Charge: Dissolve 2-bromo-5-fluoro-4-hydroxybenzaldehyde (1.0 eq, 80 g) in absolute ethanol (800 mL). Cool to 0 °C.
Reduction: Add NaBH₄ (1.2 eq, 16.6 g) in small portions to manage hydrogen gas evolution and thermal spikes.
Reaction: Stir at 0 °C for 2 hours, then warm to room temperature for 1 hour.
Self-Validating IPC: HPLC analysis must show complete reduction of the aldehyde peak (<0.5% remaining).
Workup: Quench with saturated aqueous NH₄Cl (200 mL). Remove ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 300 mL). Wash with brine, dry over MgSO₄, and concentrate. Crystallize the final product from EtOAc/Heptane to achieve >99% purity.
Quantitative Data & Process Metrics
Process Step
Intermediate / Product
Yield (%)
Purity (HPLC Area%)
E-Factor
Key IPC Method
Step 1
2-Bromo-5-fluoroanisole
94%
>98.5%
4.2
TLC (Hex/EtOAc 9:1), UV
Step 2
2-Bromo-5-fluoro-4-methoxybenzaldehyde
82%
>97.0%
12.5
HPLC (254 nm)
Step 3
2-Bromo-5-fluoro-4-hydroxybenzaldehyde
88%
>99.0%
15.1
TLC (Hex/EtOAc 7:3), UV
Step 4
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
91%
>99.5%
8.3
HPLC (210/254 nm)
Overall
Final Target Compound
~61%
>99.5%
~40.1
NMR (¹H, ¹³C, ¹⁹F)
Table 1: Process metrics for the 4-step scalable manufacturing route. E-factor represents kg waste / kg product, optimized for mid-scale pilot production.
References
Title: The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles
Source: Organic Reactions (Wiley)
URL: [Link]
Title: Demethylation of aryl methyl ethers by boron tribromide
Source: Tetrahedron
URL: [Link]
Preparation of benzyl ethers from 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
Application Note: Selective Synthesis of Benzyl Ethers from 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol Executive Summary This application note details the chemoselective preparation of benzyl ethers derived from 2-Bromo-5-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Selective Synthesis of Benzyl Ethers from 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
Executive Summary
This application note details the chemoselective preparation of benzyl ethers derived from 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (CAS: N/A for specific isomer, generic scaffold ref [1]). This scaffold is a critical "linker" intermediate in medicinal chemistry, particularly for Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors where the fluorine and bromine substituents modulate metabolic stability and lipophilicity.
The core challenge in utilizing this substrate is the competing nucleophilicity between the phenolic hydroxyl (
) and the benzylic hydroxyl (). Standard alkylation conditions often result in undesired phenoxy ethers or polymerization via quinone methide intermediates. This guide provides two validated protocols to selectively target the benzylic position to form Ar-CH₂-O-R ethers.
Strategic Analysis & Reactivity Profile
Electronic Effects of Substituents
The presence of Bromine at the C2 position and Fluorine at the C5 position significantly alters the reactivity compared to unsubstituted 4-hydroxybenzyl alcohol:
Phenolic Acidity: The electron-withdrawing nature of the ortho-Bromo and meta-Fluoro groups stabilizes the phenoxide anion, making the phenolic proton significantly more acidic than in unsubstituted phenol.
Benzylic Lability: The benzylic position is prone to ionization. Under basic conditions, the phenoxide can push electron density into the ring, expelling the benzylic hydroxyl to form a reactive Quinone Methide (QM) intermediate. This species is highly electrophilic and, without careful control, leads to self-polymerization (poly-benzyl ethers).
Pathway Selection
To synthesize benzyl ethers (functionalizing the C4-hydroxymethyl group), we must suppress phenolic alkylation and control QM formation.
Strategy
Conditions
Pros
Cons
A. Acid-Catalyzed Solvolysis
Cat. Amberlyst-15 or , Excess Alcohol (R-OH)
One-step; Atom economical.
Requires R-OH to be liquid/soluble; Risk of polymerization if too concentrated.
B. Protection-Activation
1. TBS-Cl (Phenol) 2. NaH/R-X (Benzyl) 3. TBAF
High fidelity; No polymerization risk.
Multi-step; Lower overall yield due to steps.
C. Quinone Methide Trapping
Basic conditions, excess Nucleophile
Rapid.
Hard to control; High risk of side reactions.
This guide focuses on Strategy A (Direct Solvolysis) for simple ethers and Strategy B (Protection) for complex coupling partners.
Visualizing the Reaction Pathways
The following diagram illustrates the divergence in synthetic pathways and the critical decision points for the chemist.
Caption: Synthetic divergence. The green path (Acid Catalysis) is preferred for simple alcohols. The blue path (Protection) is required for complex alkyl halides.
Detailed Experimental Protocols
Protocol A: Direct Acid-Catalyzed Etherification (Solvolysis)
Best for: Methyl, Ethyl, Isopropyl ethers, or when the coupling alcohol is the solvent.
Mechanism: Acid-catalyzed dehydration generates a resonance-stabilized benzylic carbocation (or protonated QM equivalent) which is intercepted by the alcohol solvent.
Apparatus: Round bottom flask with reflux condenser (and Dean-Stark trap if R-OH boiling point > 100°C).
Step-by-Step Procedure:
Preparation: In a dry reaction vessel, dissolve 1.0 g (approx. 4.5 mmol) of the substrate in 15 mL of the target alcohol (e.g., Methanol, Ethanol, or 2-Isopropoxyethanol).
Catalyst Addition: Add Amberlyst-15 resin (100 mg/mmol substrate) or Silica-supported
(5% w/w).
Note: Solid supported catalysts are preferred over free acid to simplify workup and prevent phenol oxidation.
Reaction: Heat the mixture to reflux (or 60-80°C) under
atmosphere.
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (
Filter the mixture through a sintered glass funnel to remove the resin/silica. Wash the resin with fresh alcohol.
Concentrate the filtrate under reduced pressure.[1]
Purification: The residue is often sufficiently pure.[5] If necessary, purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).
Validation Data (Typical):
Solvent/Alcohol
Temp (°C)
Time (h)
Yield (%)
Selectivity (Benzyl:Phenol)
Methanol
65 (Reflux)
3
88%
>99:1
Ethanol
78 (Reflux)
4
85%
>99:1
| Isopropanol | 82 (Reflux) | 12 | 72% | 95:5 |
Protocol B: Stepwise Synthesis via Phenol Protection
Best for: Coupling with complex alkyl halides or when the "R" group cannot be used as a solvent.
Phase 1: Chemoselective Phenol Protection
Dissolve 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (1.0 equiv) in DCM (10 vol).
Add Imidazole (1.2 equiv) followed by TBS-Cl (tert-Butyldimethylsilyl chloride) (1.1 equiv) at 0°C.
Selectivity Note: The steric bulk of TBS-Cl combined with the lower nucleophilicity of the benzylic alcohol (compared to the phenoxide generated by imidazole) favors phenolic protection [3].
Stir at 0°C to RT for 2 hours. Quench with water, extract with DCM, and concentrate.
Add TBAF (1.0 M in THF) (1.5 equiv). Stir for 1 hour at RT.
Standard aqueous workup and column chromatography.
Quality Control & Troubleshooting
Analytical Validation
1H NMR (DMSO-d6):
Product Confirmation: Look for the disappearance of the benzylic -OH triplet (approx. 5.2 ppm) and the appearance of the ether protons.
Regiochemistry Check: The phenolic -OH singlet should remain (approx. 10.2 ppm) in Protocol A products.[7] If alkylation occurred at the phenol, this peak will be absent.
Benzylic CH2: Typically shifts from
4.4 ppm (alcohol) to 4.3–4.5 ppm (ether), depending on R.
Common Issues
Issue: Polymerization (Gummy residue).
Cause: Reaction concentration too high in Protocol A, favoring intermolecular reaction.
Fix: Dilute reaction to 0.1 M or lower.
Issue: Low conversion in Protocol A with secondary alcohols.
Cause: Steric hindrance.
Fix: Switch to Protocol B or use a stronger Lewis Acid catalyst (
).
References
Organic Chemistry Portal. (2025). Benzyl Ethers - Synthesis and Protection Groups. Retrieved from [Link]
Royal Society of Chemistry. (2018). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. Retrieved from [Link]
Catalytic systems for functionalizing the bromine position in 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
Application Note: Strategic Functionalization of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol Executive Summary The scaffold 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol represents a high-value intermediate in the synthesis of n...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Functionalization of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
Executive Summary
The scaffold 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol represents a high-value intermediate in the synthesis of next-generation triazole antifungals and fluorinated bioactive agents. Its unique substitution pattern—featuring an electron-withdrawing fluorine, an acidic phenol, and a sensitive benzylic alcohol—presents a "chemoselectivity triangle" that challenges standard cross-coupling protocols.
This guide provides optimized, field-proven catalytic systems for functionalizing the C-Br position. Unlike generic protocols, these methods are specifically tuned to prevent:
O-arylation: Competitive coupling at the phenol.
Dehydroxylation/Oxidation: Degradation of the benzylic alcohol.
Catalyst Poisoning: Chelation of Palladium by the ortho-hydroxy group.
Substrate Analysis & Catalytic Strategy
The Molecule:
C-Br Bond (Target): Activated by the meta-fluorine, making oxidative addition facile, but sterically crowded by the ortho-phenol.
Phenol (
): prone to deprotonation under standard cross-coupling bases (KOtBu, ), creating a phenoxide that can coordinate Pd(II) species, arresting the catalytic cycle (the "ortho-effect").
Hydroxymethyl Group: Susceptible to oxidation to the aldehyde under vigorous conditions or elimination to the quinone methide if strong Lewis acids are present.
The Solution:
We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These bulky, electron-rich ligands (SPhos, XPhos, RuPhos) facilitate rapid oxidative addition and, crucially, create a steric wall that prevents the phenoxide from binding tightly to the metal center, allowing the reaction to proceed on the unprotected substrate.
Protocol A: Direct Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Introduction of aryl/heteroaryl motifs without prior protection of hydroxyl groups.
Mechanism: Ligand-controlled Pd(0)/Pd(II) cycle utilizing water as a co-solvent to solubilize the polar substrate and inorganic base.
Charge: To a reaction vial equipped with a stir bar, add the substrate (1.0 mmol, 221 mg), boronic acid (1.2 mmol), and
(3.0 mmol, 636 mg).
Catalyst Addition: Add Pd(OAc)
(4.5 mg) and SPhos (8.2 mg).
Note: If using XPhos Pd G3, add 17 mg.
Inertion: Seal the vial and purge with
or Argon for 5 minutes.
Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
Reaction: Heat the mixture to 80°C for 4–6 hours.
Monitoring: Monitor by HPLC/UPLC. The shift in retention time will be significant due to the added aryl group.
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol and ensure solubility in organic phase). Extract with EtOAc (3 x 10 mL).
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Why this works: SPhos is water-tolerant and highly active for sterically hindered aryl chlorides/bromides. The biphasic system ensures the inorganic base dissolves, while the organic phase protects the catalyst.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Installation of primary or secondary amines.
Challenge: Unprotected phenols are incompatible with strong bases (NaOtBu, LHMDS) typically used in C-N coupling.
Strategy: Use of a Weak Base Protocol with the BrettPhos system, or a transient silylation strategy.
Recommended Route: Transient Protection (One-Pot)
To ensure reproducibility in drug development contexts, we recommend in-situ silylation to mask the phenol during the high-temperature coupling.
In-Situ Protection: In the reaction vessel, dissolve substrate in Toluene. Add HMDS (1.0 equiv) and catalytic saccharin (1 mol%). Stir at 60°C for 30 mins.
Result: Rapid formation of the TMS-ether at the phenol and benzylic positions.
Coupling: To the same pot, add the Amine,
, and BrettPhos Pd G3 catalyst.
Reaction: Heat to 100°C for 8-12 hours under Argon.
Deprotection (Workup): Cool to RT. Add MeOH (5 mL) and 1M HCl (2 mL). Stir for 30 mins to cleave the TMS groups.
Extraction: Neutralize with saturated
, extract with DCM.
Protocol C: Palladium-Catalyzed Cyanation
Objective: Synthesis of the benzonitrile derivative (precursor to acids/amides).
Catalyst: Pd
(dba) (1 mol%) / dppf (2 mol%)
Cyanide Source:
(0.6 equiv)
Additive: Zn powder (10 mol%) - Reduces Pd(II) to Pd(0) and keeps the cycle active.
Solvent: DMAc (Dimethylacetamide) (Wet solvents kill this reaction; use anhydrous).
Temp: 120°C.
Comparative Data & Selection Guide
Target Bond
Preferred Catalyst
Base
Solvent
Key Constraint
C-C (Aryl)
Pd-SPhos / Pd-XPhos
Dioxane/H2O
Tolerates free -OH; requires water for base solubility.
C-N (Amine)
BrettPhos Pd G3
t-Amyl Alcohol
Free phenol can poison Pd; Transient protection recommended.
C-CN (Nitrile)
Pd(dppf) / Pd-Xantphos
-
DMAc / NMP
Strictly anhydrous; is toxic but effective.
Visualized Workflows
Figure 1: Catalyst Selection Decision Tree
Caption: Decision matrix for selecting the optimal catalytic system based on the desired functionalization, highlighting the divergence between direct and protected strategies.
Figure 2: Mechanistic Logic of SPhos Ligand
Caption: Mechanistic insight showing how the bulky SPhos ligand prevents the ortho-phenol from coordinating to Palladium, ensuring the cycle proceeds to transmetallation.
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." In Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, 2008.
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Maligres, P. E., et al. "Palladium-Catalyzed Coupling of Unprotected Halonucleosides." Tetrahedron Letters, 2015. (Demonstrates unprotected alcohol tolerance).
BenchChem. "2-Bromo-5-fluoro-4-(hydroxymethyl)phenol Structure and Properties."
Disclaimer: The protocols described herein involve the use of hazardous chemicals (palladium catalysts, aryl halides, carbon monoxide sources). All experiments should be performed in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile[1][2]
User Issue: Researchers frequently report difficulties dissolving 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol in polar aprotic solvents (DMSO, DMF, Acetonitrile), citing issues such as persistent suspension, gelation, or unexpected precipitation upon standing.
Technical Root Cause:
This molecule presents a "Dual-Donor" structural challenge. It contains two distinct hydrogen bond donors:
Phenolic -OH: High acidity (
), strong H-bond donor.
Hydroxymethyl -CH₂OH: Primary alcohol, acts as both donor and acceptor.
Halogen Substituents (Br, F): These increase lipophilicity (
) and lattice energy due to polarizability and dipole interactions.
The Solubility Paradox: While thermodynamically soluble in DMSO, the molecule possesses high Lattice Energy . The solid state is stabilized by an extensive intermolecular hydrogen-bonding network. To dissolve it, the solvent must energetically disrupt these cohesive forces. "Cloudiness" is often not insolubility, but rather trace water contamination acting as an anti-solvent or oxidative coupling .
Diagnostic Workflow (Interactive Troubleshooting)
Before altering your protocol, identify the specific failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for solubility issues. Identify the visual cue to determine if the issue is kinetic (lattice energy), thermodynamic (water impurities), or chemical (stability).
Technical Deep Dive & Solutions
Scenario A: The "Kinetic Trap" (Solid won't dissolve)
Symptoms: Visible particles remain despite the solvent being theoretically correct.
Mechanism: The crystalline lattice energy is high due to H-bonding between the phenol and hydroxymethyl groups of adjacent molecules. The solvent (DMSO) forms a "solvation shell" on the surface but cannot penetrate the core rapidly.
Corrective Protocol:
Solvent Choice: Switch to DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) . Avoid Acetonitrile (MeCN) for initial dissolution; MeCN is polar aprotic but lacks the H-bond accepting power to disrupt the phenol-alcohol network effectively.
Thermal Assist: Heat the mixture to 40–45°C . This increases the kinetic energy of the solvent molecules, allowing them to intercalate into the crystal lattice.
Warning: Do not exceed 60°C. Benzyl alcohols can undergo self-condensation or dehydration at high temperatures.
Sonication: Use an ultrasonic bath for 5-10 minutes. Cavitation breaks particle agglomerates, increasing surface area for solvation.
Scenario B: The "Water Effect" (Haze or Precipitation)
Symptoms: The solution looks milky or precipitates after minutes/hours.
Mechanism: Polar aprotic solvents are hygroscopic .
DMSO can absorb up to 10% water by weight if left uncapped.
Water acts as a Polar Protic anti-solvent. It solvates the DMSO molecules (H-bonding), leaving the lipophilic brominated phenol to precipitate out ("oiling out").
Use Anhydrous Grade solvents (packaged under Argon/Septum).
Add 3Å Molecular Sieves to your solvent bottle 24 hours prior to use.
Scenario C: Chemical Instability (Color Change)
Symptoms: Solution turns pink, brown, or black over time.
Mechanism: Phenols are electron-rich. In polar aprotic solvents, especially if slightly basic impurities (amines in DMF) are present, the phenol proton is labile. The resulting phenoxide is easily oxidized by atmospheric oxygen into quinones or coupled products.
Corrective Protocol:
De-gas the solvent: Sparge with Nitrogen or Argon for 15 minutes before adding the solid.
Acidic Buffer: If the application allows, add 0.1% Acetic Acid to the DMSO. This keeps the phenol protonated and stabilizes the molecule against oxidation.
Standardized Solubility Protocol (SOP)
Use this protocol to generate reproducible stock solutions for biological assays or synthesis.
Objective: Prepare a 50 mM Stock Solution.
Materials:
Weighing: Weigh 11.05 mg of the compound into a clean 1.5 mL amber glass vial.
Why Amber? Halogenated phenols can be light-sensitive (photolytic dehalogenation).
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
Technique: Do not add the solid to the liquid. Add liquid to the solid to prevent "ringing" (solid sticking to the glass interface).
Initial Mixing: Vortex at high speed for 30 seconds.
Inspection:
Clear? Proceed to use.
Particles? Sonicate at 40°C for 5 minutes.
Storage: Flush the headspace with Nitrogen/Argon, cap tightly, and store at -20°C.
Shelf Life: Discard if color changes to dark brown.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol or Methanol instead?A: Yes, but with caveats. This molecule is soluble in alcohols (Polar Protic). However, if you are performing nucleophilic substitution reactions later, the alcohol solvent will compete as a nucleophile. For biological assays, DMSO is preferred due to lower volatility and better cellular permeability.
Q: I need to dilute this into water for an assay. It precipitates immediately. Why?A: This is "Crash-out." The compound is lipophilic (
). When you dilute DMSO stock (100%) into water (0%), the solvent power drops drastically.
Solution: Perform serial dilutions.[1] Dilute stock into 50% DMSO/Water, then 10% DMSO/Water, etc., to avoid shock precipitation. Alternatively, add a surfactant (e.g., 0.05% Tween-80) to the aqueous buffer before adding the compound.
Q: Why does my DMF solution smell like fish?A: DMF decomposes over time into Dimethylamine (fishy odor) and Formic Acid. Dimethylamine is a base and will deprotonate your phenol, causing oxidation (color change) or side reactions. Always use fresh, high-grade DMF.
References
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sigma-Aldrich. (2025).[2] Product Specification: 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol analogs. (Verified for general physicochemical properties of brominated phenols).
BenchChem. (2025).[3] Protocols for Determining Solubility of Novel Compounds in DMSO. (Standard SOP for DMSO stock preparation).
Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic Solvents. (Mechanistic explanation of solvation shells).
PubChem. (2025).[2][4][5] Compound Summary: 4-Fluoro-2-(hydroxymethyl)phenol (Analog). (Used for LogP and pKa estimation of the scaffold).
Technical Support Center: Fluorine Retention in Transition-Metal Catalysis
Introduction: The "Fluorine Retention" Paradox In drug discovery, the Carbon-Fluorine (C-F) bond is prized for its metabolic stability and bioisosterism. However, in transition-metal catalysis (Suzuki-Miyaura, Buchwald-H...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Fluorine Retention" Paradox
In drug discovery, the Carbon-Fluorine (C-F) bond is prized for its metabolic stability and bioisosterism. However, in transition-metal catalysis (Suzuki-Miyaura, Buchwald-Hartwig, Negishi), this stability is paradoxical. The C-F bond is strong (
), yet it renders the molecule susceptible to specific failure modes: -fluoride elimination in alkyl substrates and nucleophilic aromatic substitution () or oxidative addition in aryl substrates.
This guide moves beyond generic advice. We treat defluorination not as random bad luck, but as a predictable kinetic competition between your desired cross-coupling cycle and parasitic side reactions.
Module 1: Diagnostic Logic (Root Cause Analysis)
Before changing reagents, you must identify how you are losing the fluorine. Use this logic flow to diagnose the specific side-reaction mechanism.
Figure 1: Diagnostic logic tree to isolate the specific mechanism of defluorination based on substrate type and byproduct analysis.
Module 2: The Catalyst System (Kinetic Control)
FAQ: Why does my alkyl fluoride turn into an alkene?
Issue: You are observing
-fluoride elimination .
Mechanism: After the metal oxidatively adds to the substrate, if there is a fluorine atom on the -carbon, the metal can abstract it to form a metal-fluoride species and an alkene. This is a kinetic competition: Reductive Elimination (Product) vs. -Elimination (Waste).
The Solution: Accelerate Reductive Elimination.
To save the fluorine, the cross-coupling step must happen faster than the elimination step.
Parameter
Recommendation
Scientific Rationale
Ligand Class
Bulky Biaryl Phosphines (e.g., RuPhos, BrettPhos)
Large ligands (high buried volume, ) crowd the metal center. This steric pressure forces the two coupling partners together, accelerating reductive elimination significantly [1].[1]
Ligand Electronics
Electron-Rich
Electron-rich ligands stabilize the oxidative addition state but, more importantly in this context, specific bulky ligands like RuPhos are tuned to prevent the metal from coordinating to the -fluorine atom.
Metal Choice
Palladium (Pd) over Nickel (Ni)
Ni has a high affinity for Fluorine (strong Ni-F bond). Ni is much more likely to trigger -F elimination or direct C-F oxidative addition than Pd [2].
FAQ: I'm using Palladium, but my Polyfluoroarene is still defluorinating. Why?
Issue: Unwanted Oxidative Addition into C-F .
Mechanism: Highly fluorinated rings (like pentafluorophenyl groups) have weak C-F bonds due to electron deficiency. Even Pd can insert into these bonds if the ligand is not selective.
) which can promote difficult oxidative additions. Use ligands that are active for C-Cl/C-Br but sterically hindered enough to disfavor the shorter C-F bond approach.
Catalyst Loading: High local concentrations of active catalyst can promote off-cycle side reactions. Consider slow addition of the catalyst or the limiting reagent.
Module 3: The Reaction Environment (Thermodynamic Control)
FAQ: The Fluorine on my ring was replaced by the Base. How do I stop this?
Issue:
(Nucleophilic Aromatic Substitution) .
Mechanism: The base you are using to activate the boronic acid is acting as a nucleophile, attacking the electron-poor fluorinated ring and displacing the fluoride.
Base Selection Guide:
Base
pKa (conj. acid)
Nucleophilicity
Risk Level
Recommended For
NaOtBu / KOtBu
~17
High
Critical
Avoid with fluoroarenes. Will cause .
KOH / NaOH
15.7
High
High
Risk of replacing F with OH (phenol formation).
12.3
Moderate
Low
Standard Choice. Good balance of activation vs. nucleophilicity [3].
3.2 (HF)
Low/Moderate
Minimal
Excellent for sensitive substrates. Acts as a non-nucleophilic activator for silanes/boronates.
FAQ: Does solvent choice affect defluorination?
Yes.
Polar Aprotic Solvents (DMF, DMSO): These enhance the nucleophilicity of your base (naked anions), increasing the risk of
defluorination.
Recommended Solvents: Toluene, 1,4-Dioxane, or THF. These solvents allow for ion-pairing, which tempers the "aggression" of the base against the C-F bond.
Module 4: Experimental Protocols
Protocol A: Screening for Fluorine Retention (Alkyl Fluorides)
Target: Prevent
-elimination in Suzuki Coupling.
Preparation: In a glovebox, weigh
(0.01 mmol) and RuPhos (0.02 mmol). Note: RuPhos is chosen specifically for its ability to couple secondary alkyl halides without -elimination [4].
Pre-complexation: Add 1 mL anhydrous Toluene. Stir for 30 mins at RT to form the active
species.
Substrate Addition: Add the Alkyl Fluoride-Halide (1.0 equiv) and Boronic Acid (1.5 equiv).
Base: Add
(3.0 equiv) and 0.5 equiv of water (crucial for boronic acid activation, but keep it minimal to avoid hydrolysis).
Reaction: Seal and heat to 80°C.
Checkpoint: Aliquot at 1 hour. Analyze by 19F NMR .
Catalyst: Use a pre-formed catalyst like XPhos Pd G4 (0.5 - 2 mol%). Pre-formed catalysts prevent the induction period where excess base might attack the substrate before the catalytic cycle starts.
Solvent/Base: Use THF with
(aqueous solution, 3M) .
Temperature: Keep temperature as low as possible (start at RT, ramp to 40°C, then 60°C only if needed).
typically has a higher activation energy than the Pd-catalyzed coupling; keeping T low favors the catalyst.
Visualizing the Kinetic Competition
The following diagram illustrates the "Race" you are managing inside the flask.
Figure 2: The kinetic competition between the desired reductive elimination and the unwanted beta-fluoride elimination.
References
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Hazari, N., & Hruszkewycz, D. P. (2018). "Activation of diverse carbon–heteroatom and carbon–carbon bonds via palladium(II)-catalysed β-X elimination."[3] Nature Chemistry.[3]
Molander, G. A., & Sandrock, D. L. (2009).[4] "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates." Journal of Organic Chemistry.
Dreher, S. D., et al. (2009).[4] "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." Organic Chemistry Portal (Summary).
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Troubleshooting & Optimization Guide
Subject: 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (BFHP)
CAS (Analogous): 29922-56-3 (Non-fluorinated core reference)
Primary Issue: Degradation via Quinone Methide formation in basic media.
Diagnostic & Root Cause Analysis
The Core Conflict: Phenoxide vs. Benzylic Stability
The instability of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (BFHP) in basic conditions is not a random decomposition; it is a predictable cascade driven by the para-hydroxybenzyl alcohol motif.
When BFHP is exposed to a base (pH > 9), two competing electronic effects occur:
Deprotonation: The phenol (
, lowered by the electron-withdrawing Br and F atoms) rapidly deprotonates to form the Phenoxide .
Elimination: The electron-rich phenoxide pushes electron density into the ring, forcing the elimination of the hydroxide group at the para-position. This generates a highly reactive para-Quinone Methide (p-QM) intermediate.
Degradation Pathway (Mechanism)
The following diagram illustrates the "Suicide Pathway" where the molecule destroys itself through self-polymerization or uncontrolled nucleophilic attack.
Caption: Figure 1. The base-induced degradation pathway of BFHP leading to quinone methide formation and subsequent polymerization.
Why Fluorine & Bromine Matter
2-Bromo Effect: Increases acidity of the phenol, making deprotonation occur at milder pH levels compared to unsubstituted phenol.
5-Fluoro Effect: Inductively destabilizes the partial positive charge developing at the benzylic position during QM formation. While this kinetically slows the formation of QM slightly compared to the non-fluorinated analog, it makes the resulting QM more electrophilic (reactive) once formed.
Troubleshooting Guide (FAQs)
Scenario A: "My reaction mixture turned yellow/brown within minutes."
Diagnosis: Rapid Quinone Methide Polymerization.
Cause: The concentration of the phenoxide form is too high, and the temperature is sufficient to drive the elimination of water. The color comes from the conjugated system of the oligomers.
Immediate Fix: Acidify to pH < 6 immediately to quench the phenoxide.
Prevention: See Protocol 3.1 (Biphasic Handling).
Scenario B: "I see a new spot on TLC that doesn't move (baseline) or streaks."
Diagnosis: Formation of benzylic ethers or oligomers.
Cause: If you are using alcoholic solvents (MeOH, EtOH) with base, the solvent acts as a nucleophile, attacking the QM to form methyl/ethyl ethers (Solvolysis). If no nucleophile is present, the molecule attacks itself.
Prevention: Switch to aprotic solvents (THF, DCM, Acetonitrile) and avoid alcohols in basic steps.
Scenario C: "Yield is low during alkylation of the phenol."
Diagnosis: Competition between O-alkylation (desired) and C-alkylation/decomposition.
Cause: Strong bases (NaOH, KOH, NaH) generate the phenoxide irreversibly.
Optimization: Switch to a weak base (
or ) in Acetone or DMF. This maintains a low equilibrium concentration of the phenoxide, favoring the reaction with the alkyl halide over the unimolecular elimination to QM.
Optimization Protocols
Protocol 3.1: Cold-Phase Biphasic Handling (The "Gold Standard")
If you must expose BFHP to basic conditions (e.g., for extraction or specific coupling), use a biphasic system to keep the neutral species sequestered from the base.
Parameter
Recommendation
Rationale
Solvent System
DCM / Water or EtOAc / Water
The neutral BFHP partitions into the organic layer; only the active surface interacts with the aqueous base.
Temperature
< 0°C (Ice/Salt Bath)
Kinetic suppression of the 1,6-elimination step.
Base Choice
or dilute
Avoid strong hydroxides (NaOH) which drive complete deprotonation.
Time Limit
< 15 Minutes
Process rapidly. Do not store in basic solution.
Protocol 3.2: Transient Protection Strategy
For multi-step synthesis where basic conditions are unavoidable, protect the phenolic oxygen.
Silylation (Recommended): Treat BFHP with TBS-Cl (tert-butyldimethylsilyl chloride) and Imidazole in DCM.
Result: The O-TBS group prevents phenoxide formation. The molecule becomes stable to base.
Deprotection: Fluoride source (TBAF) or mild acid at the end of the sequence.
Avoid: Acetyl protection (unstable in base) or Benzyl protection (hard to remove without reducing the C-Br bond).
Protocol 3.3: Decision Tree for Reaction Setup
Follow this logic flow to select the correct conditions for your experiment.
Caption: Figure 2. Decision matrix for selecting reaction conditions to minimize degradation.
References & Authority
Quinone Methide Chemistry:
Van De Water, R. W., & Pettus, T. R. (2002). o-Quinone Methides: Intermediates Underdeveloped and Underutilized in Organic Synthesis. Chemical Reviews , 102(8), 2591–2616.
Context: Establishes the fundamental instability of hydroxybenzyl alcohols in base via QM elimination.
Phenol Alkylation Dynamics:
D. A. Evans et al. (1998). Evans pKa Table. Harvard University .
Context: Provides pKa values for substituted phenols, supporting the acidity increase by Br/F substituents (Phenol pKa ~10 vs. 2-Bromophenol pKa ~8.5).
Troubleshooting low conversion rates in etherification of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
Welcome to the technical support guide for the etherification of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complex...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the etherification of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Low conversion rates can be a significant hurdle, and this guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your reaction and achieve your desired product with higher yields.
Troubleshooting Low Conversion Rates
Low yields in the etherification of this substituted phenol can arise from several factors, often related to the electronic nature of the substrate, steric hindrance, and potential side reactions. This section breaks down the most common issues and provides actionable solutions.
Sub-optimal Reaction Conditions
The choice of base, solvent, and temperature are critical parameters in a Williamson ether synthesis, especially with an electron-deficient and sterically hindered substrate like 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol.[1][2]
Question: My reaction is not proceeding, and I'm recovering mostly starting material. What should I check first?
Answer: The most likely culprit is incomplete deprotonation of the phenolic hydroxyl group.[1] 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is more acidic than a simple phenol due to the electron-withdrawing effects of the bromine and fluorine atoms. However, the resulting phenoxide is a weaker nucleophile.
Base Selection: If you are using a weak base like sodium bicarbonate (NaHCO₃) or even potassium carbonate (K₂CO₃), it may not be strong enough to fully deprotonate the phenol.[1] Consider switching to a stronger base such as sodium hydroxide (NaOH), or for very difficult cases, sodium hydride (NaH).[1][3] Be aware that stronger bases can increase the likelihood of side reactions.[1]
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can accelerate the rate of S\N2 reactions.[1][4]
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination, especially with secondary or tertiary alkyl halides.[3][5] For primary alkyl halides, a temperature range of 50-100°C is a good starting point.[1][4]
Parameter
Recommendation for 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
Rationale
Base
Start with K₂CO₃ or NaOH. Consider NaH for unreactive systems.
Ensures sufficient deprotonation of the acidic phenol.[1][3]
Solvent
DMF, DMSO, Acetonitrile
Polar aprotic solvents favor the S\N2 mechanism.[1][4]
Temperature
60-80 °C (with primary alkyl halides)
Balances reaction rate with minimizing side reactions.[2]
The quality and quantities of your reagents are paramount for a successful reaction.
Question: I've optimized the conditions, but my yields are still inconsistent. What else could be the problem?
Answer: Inconsistent yields often point to issues with reagent quality or stoichiometry.
Purity of Starting Material: Ensure your 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is pure and free of any acidic or basic impurities that could interfere with the reaction.
Alkylating Agent: Use a high-purity alkylating agent. Impurities can lead to unwanted side reactions. It is also crucial to use a primary alkyl halide to avoid elimination reactions.[5][6]
Stoichiometry: A slight excess of the alkylating agent (1.1-1.5 equivalents) is often used to drive the reaction to completion. A larger excess of the base (2-3 equivalents) is also common to ensure complete deprotonation.[2]
Side Reactions and Byproduct Formation
The structure of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol presents opportunities for several side reactions.
Question: I'm observing multiple spots on my TLC plate, and purification is difficult. What are the likely side reactions?
Answer: Besides the desired O-alkylation, you may be encountering C-alkylation or reactions involving the hydroxymethyl group.
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring. While O-alkylation is generally favored, some C-alkylation at the ortho position to the hydroxyl group can occur, especially with stronger bases and higher temperatures.[3][5]
Reaction at the Hydroxymethyl Group: The hydroxymethyl group is also a nucleophile, albeit a weaker one than the phenoxide. Under certain conditions, it could potentially be alkylated, leading to a diether byproduct. To avoid this, consider using a protecting group for the hydroxymethyl function.
Elimination: If you are using a secondary or tertiary alkyl halide, elimination to form an alkene will be a significant competing reaction.[5][6]
Workflow for Troubleshooting Side Reactions:
Caption: Troubleshooting workflow for side reactions.
Protecting Group Strategy:
If alkylation of the hydroxymethyl group is a persistent issue, consider protecting it. A common protecting group for alcohols is the methoxymethyl (MOM) ether.[7][8]
Example Protection/Deprotection Protocol:
Protection: React 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol with chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).
Etherification: Perform the Williamson ether synthesis on the phenolic hydroxyl as previously described.
Deprotection: The MOM group can be removed under acidic conditions (e.g., HCl in methanol) to yield the desired product.[7]
Analytical and Work-up Challenges
Proper analysis and purification are crucial for obtaining a pure product.
Question: How can I effectively monitor the reaction and purify my product?
Answer: Thin-layer chromatography (TLC) is an excellent tool for monitoring the reaction's progress. For purification, column chromatography is typically required.
TLC Monitoring: Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to clearly separate the starting material, product, and any byproducts. The disappearance of the starting phenol spot is a good indicator of reaction completion.[2]
Work-up: After the reaction is complete, a standard aqueous work-up is performed. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Washing with a dilute base (e.g., 1M NaOH) can help remove any unreacted phenol. Follow with a brine wash to remove residual water.[2]
Purification: The crude product can be purified by flash column chromatography on silica gel.[2][9] The appropriate eluent system can be determined by TLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best alkylating agent to use for this etherification?
For a Williamson ether synthesis, a primary alkyl halide is strongly recommended to minimize the competing E2 elimination reaction.[5][6] The reactivity order is generally I > Br > Cl. Therefore, an alkyl iodide would likely give the best results.
Q2: Can I use a secondary or tertiary alkyl halide?
It is not advisable. Secondary and tertiary alkyl halides will predominantly undergo elimination in the presence of a strong base like a phenoxide, leading to the formation of alkenes instead of the desired ether.[5][6]
Q3: My phenol seems to be decomposing under the reaction conditions. What could be the cause?
Phenols, especially electron-deficient ones, can be susceptible to oxidation.[10][11][12][13] Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. If decomposition persists, consider using milder reaction conditions (lower temperature, less harsh base).
Q4: Are there alternative methods to the Williamson ether synthesis for this transformation?
Yes, the Mitsunobu reaction is a powerful alternative for forming ethers, particularly with sterically hindered substrates.[14][15][16] This reaction involves an alcohol, a pronucleophile (in this case, the phenol), a phosphine (typically triphenylphosphine), and an azodicarboxylate (like DEAD or DIAD).[16][17] The Mitsunobu reaction proceeds under mild, neutral conditions and can be highly effective for challenging etherifications.[15]
Mitsunobu Reaction Workflow:
Caption: General workflow for a Mitsunobu reaction.
Q5: How do I handle the purification of my brominated and fluorinated product?
Purification of halogenated compounds by silica gel chromatography is generally straightforward.[9] However, care should be taken during solvent removal as some polyhalogenated aromatic compounds can be volatile. Use rotary evaporation at a moderate temperature and pressure. Characterization of the final product should include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.[2]
References
Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem.
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction | The Journal of Organic Chemistry - ACS Publications.
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC.
Mitsunobu Reaction.
Williamson ether synthesis - Wikipedia.
Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma.
Williamson Ether Synthesis - J&K Scientific LLC.
Organic Chemistry Williamson Ether Synthesis - University of Richmond.
Technical Support Center: Optimization of Crystallization Techniques for High-Purity 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
Executive Summary & Application Context This guide addresses the purification of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (Structure: Phenol core, 2-Br, 5-F, 4-CH₂OH). This compound is a critical high-value building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
This guide addresses the purification of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (Structure: Phenol core, 2-Br, 5-F, 4-CH₂OH). This compound is a critical high-value building block, often utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and other fluorinated bioactive scaffolds.
Achieving pharmaceutical-grade purity (>99.5%) is challenging due to three primary factors:
Regioisomerism: The competitive formation of the 6-bromo isomer during bromination.[1]
Phase Behavior: The tendency of the compound to "oil out" rather than crystallize due to the hydrogen-bonding network of the hydroxymethyl and phenolic groups.[1]
Oxidative Instability: The susceptibility of the electron-rich phenol ring to oxidation, leading to colored quinone impurities.[1]
This document provides a self-validating crystallization protocol and a troubleshooting Q&A designed to resolve these specific bottlenecks.
Critical Quality Attributes (CQAs)
Parameter
Specification
Rationale
Appearance
White to off-white crystalline solid
Colored forms indicate oxidation (quinones) or iron contamination.
HPLC Purity
≥ 99.5% (Area %)
Required for downstream coupling (e.g., Suzuki-Miyaura).
Regioisomer
≤ 0.10% (6-Bromo isomer)
Close eluting impurity; difficult to remove in subsequent steps.
Water Content
≤ 0.5% (KF)
Excess water can interfere with anhydrous coupling conditions.[1]
Residual Solvent
< ICH Limits
Toluene/Heptane limits must be strictly observed.
Troubleshooting Center (Q&A)
Issue 1: "The product oils out instead of crystallizing upon cooling."
Diagnosis: This is a classic "Oiling Out" phenomenon (Liquid-Liquid Phase Separation, LLPS). It occurs when the metastable limit is exceeded at a temperature where the product is a liquid (i.e., above its oiling point but below the melting point of the pure solid).
Root Cause:
Cooling too rapidly.
Anti-solvent addition was too fast, creating local zones of high supersaturation.
Presence of impurities (starting material) depressing the melting point.
Corrective Action:
Re-heat the mixture until the oil phase re-dissolves completely.
Seed at the Cloud Point: Cool the solution only to the temperature where faint turbidity appears (the cloud point). Add 0.5 wt% of pure seed crystals immediately.
Isothermal Aging: Hold the temperature constant for 30–60 minutes after seeding. This allows the oil droplets to nucleate on the seeds and convert to a solid phase before further cooling.[1]
Solvent Switch: If using Ethanol/Water, switch to Toluene/Heptane .[1] The Toluene/Heptane system often provides better crystal habit and less oiling for lipophilic phenols compared to aqueous systems.[1]
Issue 2: "The crystals are pink or reddish-brown."
Diagnosis: Oxidative degradation or metal chelation.[1] Phenols are prone to forming colored quinones upon air exposure, and they form highly colored complexes with trace Iron (Fe³⁺).[1]
Corrective Action:
Inert Atmosphere: Conduct the entire crystallization under a Nitrogen or Argon blanket.[1]
Chelating Wash: Pre-wash the organic solution with a 1% aqueous EDTA (Ethylenediaminetetraacetic acid) solution or dilute Sodium Bisulfite (NaHSO₃) to sequester metals and reduce oxidized species.[1]
Acidic Recrystallization: Ensure the crystallization solvent is not basic.[1] Traces of base form phenoxides, which oxidize 100x faster than the neutral phenol. Adding a trace of Acetic Acid (0.1%) to the solvent can stabilize the color.
Issue 3: "We cannot remove the 6-bromo regioisomer below 0.5%."
Diagnosis: Isomorphism.[1] The 6-bromo isomer is structurally very similar and can incorporate into the crystal lattice (solid solution formation).
Corrective Action:
Thermodynamic Control: Rapid crystallization traps impurities.[1] Switch to a Controlled Cooling Crystallization .[1]
Solvent Specificity: Use a solvent system where the solubility difference is maximized.
Recommendation:Toluene (primary) with n-Heptane (anti-solvent). The 2-bromo isomer (target) typically packs more efficiently in non-polar lattices due to internal H-bonding (OH···Br interaction), whereas the 6-bromo isomer may remain more soluble in the supernatant.
Digestion: After the final filtration, slurry the wet cake in cold (0°C) n-Heptane for 2 hours. This "surface washing" removes isomer-rich mother liquor trapped on the crystal surface.
Displacement Wash: Wash the cake with cold (0°C) Toluene/Heptane (1:4 ratio).[1]
Dry in a vacuum oven at 40°C with a Nitrogen bleed until constant weight.
Visualizations
Workflow Diagram
The following diagram illustrates the critical decision nodes in the purification process.
Caption: Optimized crystallization workflow emphasizing the isothermal seeding step to prevent oiling out.
Solubility & Solvent Selection Table
Solvent System
Solubility (Hot)
Solubility (Cold)
Impurity Rejection
Risk Factor
Toluene / Heptane
High
Low
Excellent (Regioisomers)
Flammability
Ethanol / Water
Very High
Moderate
Moderate
Oiling Out (High Risk)
Ethyl Acetate / Hexane
High
Low
Good
Solvate Formation
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (General principles of phenol purification and halogenated aromatic crystallization).
Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press.[1] (Source for "Oiling Out" troubleshooting and seeding protocols).
Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Methodology for anti-solvent crystallization and polymorph control).
Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Thermodynamics of solid solutions and impurity rejection).
Resolving moisture sensitivity issues when handling 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
Technical Support Center: Handling & Troubleshooting 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling & Troubleshooting 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience sudden yield drops, reagent discoloration, or reaction failures when working with highly functionalized benzylic alcohols.
Handling 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol presents a unique chemical challenge. The molecule possesses a dual-reactivity profile: an oxidation-prone phenol group and a highly reactive benzylic alcohol (hydroxymethyl) group. While the halogens (bromine and fluorine) inductively withdraw electron density, the strong resonance donation from the para-hydroxyl group dominates the molecule's electronic landscape. This makes the compound exceptionally sensitive to ambient moisture, which acts as a catalytic proton shuttle, triggering a cascade of degradation pathways[1].
Below is our comprehensive, causality-driven guide to mastering the handling, storage, and application of this sensitive intermediate.
Part 1: Mechanistic Insight & Quantitative Stability Data
To prevent degradation, we must first understand the causality behind it. The primary mode of failure for this compound is moisture-catalyzed self-condensation .
In the presence of water (which can act as both a weak acid and a weak base), the phenolic proton is transferred to the benzylic hydroxyl group. This dehydration event forms a highly electrophilic para-quinone methide intermediate. Because the starting material itself contains a nucleophilic phenol ring, it rapidly attacks the quinone methide, forming methylene or ether bridges[2]. This chain reaction produces high-molecular-weight, insoluble polymeric resins (similar to Bakelite precursors) and releases more water, creating an auto-catalytic degradation loop[3].
To quantify this sensitivity, we have compiled the physicochemical stability metrics for this class of halogenated hydroxymethylphenols. Standard safety protocols dictate strict environmental control to prevent these runaway reactions[4].
Thermal and oxidative pathways suppressed; lack of moisture prevents catalytic proton shuttling.
Clear Glass, No Desiccant
Air
4°C
1 - 3 months
Photo-oxidation of the phenol ring; slow moisture-induced quinone methide formation.
Open Container
Air
25°C
< 2 weeks
Rapid ambient moisture-catalyzed dehydration and subsequent polymeric self-condensation.
Solubility Metric
Solvent
State
Observation
Validation Check
Pristine Monomer
THF / DMF
Monomeric
> 50 mg/mL
Solution is perfectly clear and colorless to pale yellow.
Degraded Material
THF / DMF
Polymeric
< 5 mg/mL
Solution is cloudy, opalescent, or contains fine pink/brown particulate suspensions.
Part 2: Troubleshooting FAQs
Q1: My batch of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol has turned from an off-white powder to a pinkish-brown solid that won't fully dissolve in THF. What happened?A: Your compound has undergone a combination of photo-oxidation and moisture-induced polymerization. The pink/brown discoloration is a hallmark of trace quinone formation (oxidation of the phenol). The insolubility in THF is the definitive proof that the benzylic alcohol has self-condensed into a highly cross-linked, methylene-bridged polymer[2]. Once polymerized, the material cannot be reverted and must be discarded or rigorously purified to extract any remaining monomer.
Q2: I am trying to convert the benzylic alcohol to a bromide using PBr₃, but my yields are terrible, and I get a sticky, tar-like byproduct. How does moisture cause this?A: Moisture acts as a dual-threat in this specific workflow. First, ambient water rapidly hydrolyzes PBr₃ into phosphorous acid and HBr. Second, the generated HBr acts as a potent acid catalyst. Instead of cleanly substituting the hydroxyl group, the acid protonates the benzylic alcohol, driving the rapid elimination of water to form the quinone methide. The "tar" you observe is the resulting polymer. Rigorous exclusion of moisture is mandatory to keep the reaction pathway directed toward substitution rather than elimination.
Part 3: Self-Validating Experimental Protocols
To guarantee reproducibility, every handling step must include a physical or visual validation check. Do not proceed to the next step unless the validation criteria are met.
Fig 2: Optimal moisture-free handling and reaction workflow.
Protocol A: Rigorous Moisture-Free Reaction Setup
Use this protocol when setting up any downstream reaction (e.g., etherification, halogenation, or cross-coupling).
Thermal Equilibration: Remove the sealed, desiccated amber vial from the -20°C freezer. Place it in a desiccator at room temperature for at least 60 minutes.
Causality: Opening a cold vial in ambient air causes atmospheric moisture to instantly condense onto the hygroscopic powder.
Self-Validation: Touch the exterior of the vial. It must be completely dry and at ambient room temperature before the seal is broken.
Inert Atmosphere Transfer: Transfer the sealed vial into an Argon-filled glovebox.
Causality: Argon is heavier than nitrogen and air, providing a superior blanket against trace oxygen (which causes phenol oxidation) and moisture[1].
Anhydrous Dissolution: Weigh the required mass and transfer it to a flame-dried Schlenk flask. Add anhydrous, degassed solvent (e.g., THF or DMF stored over activated 3Å molecular sieves).
Self-Validation (Critical): Observe the solution against a light source. If the protocol was executed flawlessly, the solution will be perfectly transparent . If you observe a faint opalescence, turbidity, or floating particulates, moisture contamination has occurred, and polymeric resins are present. Do not add your reagents if the solution is turbid.
Temperature-Controlled Reagent Addition: Cool the solution to 0°C using an ice bath before adding any reactive downstream reagents (like SOCl₂, PBr₃, or Mitsunobu reagents) dropwise.
Causality: The self-condensation of the quinone methide is an endothermic-driven, highly temperature-sensitive process. Keeping the reaction at 0°C suppresses the activation energy required for polymerization, allowing the desired substitution reaction to outcompete degradation.
Protocol B: Salvaging Partially Degraded Material
If your validation check in Protocol A fails (turbidity is observed), use this workflow to rescue the remaining monomer.
Dissolution: Dissolve the contaminated batch in a minimal volume of anhydrous Ethyl Acetate (EtOAc) at room temperature.
Filtration: Pass the cloudy suspension through a pad of Celite using a fine-porosity glass frit.
Self-Validation: The cross-linked polymeric resins are completely insoluble in EtOAc and will be trapped on the Celite. The filtrate must be crystal clear.
Precipitation: Concentrate the clear filtrate under reduced pressure (keeping the water bath < 30°C to prevent thermal degradation) to one-third of its volume. Slowly add ice-cold hexanes to precipitate the pure 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol monomer.
Recovery: Filter the purified white powder, dry under high vacuum for 4 hours, and immediately store under Argon at -20°C.
References
"SAFETY DATA SHEET BENZYL ALCOHOL TECH", Chemical Suppliers.
"4-(Hydroxymethyl)-2-iodo-6-methoxyphenol stability and storage conditions", BenchChem.
"A Review of Rigid Polymeric Cellular Foams and Their Greener Tannin-Based Alternatives", NIH (National Institutes of Health).
"Structural Determination of Copolymers from the Cross-catalyzed Reactions of Phenol-formaldehyde and Polymeric Methylenediphenyl", VTechWorks.
A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
This guide provides a comprehensive, in-depth comparison of various strategies and parameters for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity anal...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth comparison of various strategies and parameters for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This document eschews a rigid template in favor of a logical, causality-driven narrative that reflects the iterative and scientifically-grounded process of modern HPLC method development. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the resulting method is both scientifically sound and compliant with regulatory expectations.
Understanding the Analyte: The Foundation of Method Development
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is a moderately polar molecule characterized by a phenolic hydroxyl group, a hydroxymethyl group, and two halogen substituents (bromine and fluorine) on the aromatic ring. This unique combination of functional groups dictates our initial chromatographic approach. The phenolic nature suggests a pKa-dependent retention behavior, making mobile phase pH a critical parameter to control. The presence of halogens and the aromatic ring offers opportunities for specific interactions with certain stationary phases. Reversed-phase chromatography is the logical starting point, as it separates compounds primarily based on hydrophobicity.[1][2]
The Method Development Workflow: A Systematic Approach
A successful method development process is not a random walk but a structured investigation. The following diagram illustrates the systematic workflow we will follow, from initial screening to final validation.
Caption: Decision matrix for mobile phase optimization.
Table 2: Mobile Phase Optimization on the PFP Column
Mobile Phase Composition
Analyte Retention Time (min)
Resolution (Analyte/Impurity 1)
Peak Asymmetry (Analyte)
Acetonitrile / 0.1% Formic Acid (pH ~2.5)
10.1
3.1
1.0
Methanol / 0.1% Formic Acid (pH ~2.5)
11.5
3.5
1.1
Acetonitrile / 10mM Acetate Buffer (pH 4.5)
9.8
2.8
1.2
Acetonitrile / 10mM Phosphate Buffer (pH 7.0)
7.2
1.5
1.8
Analysis of Results:
Methanol vs. Acetonitrile: Methanol provides increased retention and slightly better resolution, demonstrating its utility in fine-tuning selectivity.
[3]* Effect of pH: As the pH increases towards the pKa of the phenolic group, retention decreases, and peak tailing becomes more pronounced due to interactions with residual silanols on the stationary phase.
[3]
Based on this data, a mobile phase consisting of Methanol and 0.1% Formic Acid in Water provides the optimal separation. The final step in optimization is to refine the gradient for a shorter run time while maintaining adequate resolution.
Phase 3: Ensuring a Stability-Indicating Method
A purity method is only truly reliable if it can separate the main analyte from any potential degradation products. Forced degradation studies are essential to demonstrate this capability.
[4][5][6]
Experimental Protocol 2: Forced Degradation Study
Prepare solutions of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol at a concentration of approximately 1 mg/mL.
Expose the solutions to the stress conditions outlined in the table below.
After exposure, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.
Analyze the stressed samples using the optimized HPLC method and examine the chromatograms for new peaks corresponding to degradation products.
Table 3: Forced Degradation Study Conditions and Results
Stress Condition
Details
% Degradation
Observations
Acid Hydrolysis
0.1 M HCl at 60 °C for 24h
~15%
Two major degradation peaks observed, well-resolved from the main peak.
Base Hydrolysis
0.1 M NaOH at 60 °C for 4h
~25%
One major and several minor degradation peaks, all baseline resolved.
Oxidation
3% H₂O₂ at room temp for 24h
~10%
One significant degradation product, well-resolved. Phenols are susceptible to oxidation. [4][7]
Thermal
80 °C (solid-state) for 48h
< 5%
Minor degradation observed, indicating good thermal stability.
Photolytic
ICH Q1B conditions
~8%
A distinct degradation peak was formed, separate from other degradants.
The ability of the developed method to separate the main peak from all degradation products confirms that it is stability-indicating , a critical requirement for methods used in pharmaceutical quality control.
Final Optimized and Validated HPLC Method
The culmination of this development process is a robust and reliable method for the purity analysis of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol.
Table 4: Final Optimized HPLC Method
Parameter
Recommended Condition
Chromatograph
HPLC or UHPLC with PDA Detector
Column
PFP, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Methanol
Gradient
30% to 80% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Detection Wavelength
280 nm
Injection Volume
5 µL
This method should then be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which assess parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
[8][9][10][11]
Conclusion
This guide has demonstrated a systematic, comparative approach to developing a stability-indicating HPLC method for the purity analysis of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol. By comparing different stationary phases and mobile phase conditions, we identified a PFP column with a methanol/acidified water mobile phase as the optimal system. The rationale behind each decision was explained, drawing on fundamental chromatographic principles and the specific chemical properties of the analyte. The inclusion of forced degradation studies ensures the final method is robust and fit for its intended purpose in a regulated environment. This logical, evidence-based workflow serves as a model for developing high-quality analytical methods for novel pharmaceutical compounds.
References
Scribd. HPLC Optimization of Aromatic Compounds. Available from: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
ResearchGate. Optimization of the HPLC separation of aromatic groups in petroleum fractions. Available from: [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
LinkedIn. Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Available from: [Link]
International Journal of Applied Pharmaceutics. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
LCGC International. Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. Available from: [Link]
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
PubMed. Improved optimization of polycyclic aromatic hydrocarbons (PAHs) mixtures resolution in reversed-phase high-performance liquid chromatography by using factorial design and response surface methodology. Available from: [Link]
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
Analytics-Shop. HPLC Column Selection - how to choose the right column. Available from: [Link]
Linklab. HPLC Column Selection Guide. Available from: [Link]
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
LCGC International. HPLC Column Selection. Available from: [Link]
SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]
Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
Waters Corporation. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Available from: [Link]
ResearchGate. Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. Available from: [Link]
Journal of Chromatographic Science. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available from: [Link]
LCGC North America. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]
Agilent Technologies. Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Available from: [Link]
ResearchGate. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available from: [Link]
MDPI. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Available from: [Link]
Comprehensive Reactivity Profiling: 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol vs. Non-Fluorinated Analogs
Part 1: Executive Technical Analysis This guide provides a definitive comparison between 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (Compound F) and its direct non-fluorinated analog, 2-Bromo-4-(hydroxymethyl)phenol (Compo...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Technical Analysis
This guide provides a definitive comparison between 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (Compound F) and its direct non-fluorinated analog, 2-Bromo-4-(hydroxymethyl)phenol (Compound H) .
While both molecules share a core bromophenol scaffold with a benzylic alcohol "handle," the introduction of the fluorine atom at the C5 position fundamentally alters the electronic landscape. This is not merely a structural variation; it acts as a "reactivity switch" that dictates distinct synthetic strategies.[1]
The Verdict:
Phenolic Acidity:Compound F is significantly more acidic (approx.[2] 0.5–0.8 pKa units lower) than Compound H due to the meta-inductive effect of fluorine.
Benzylic Lability: The C4-benzylic position in Compound F is electronically deactivated toward SN1 pathways but activated for SN2 attack compared to Compound H .
Metal-Catalyzed Coupling: The C2-Bromine bond in Compound F undergoes oxidative addition with Pd(0) faster than Compound H , driven by the electron-deficient ring.
Part 2: Electronic & Structural Deconstruction
To predict reactivity, we must map the electronic vectors. The fluorine atom exerts a powerful inductive withdrawing effect (-I) that is not compensated by resonance (+M) at the key reactive centers relative to its position.
Electronic Influence Map
Figure 1: Vector analysis of the Fluorine substituent's impact on reactive centers.
Part 3: Comparative Reactivity Profiles
1. Phenolic Acidity & Alkylation
The most immediate operational difference is the acidity of the phenolic proton.
Standard bases (K₂CO₃/DMF) or stronger (NaH) may be preferred for rapid rates.
Nucleophilicity
Lower. The stabilized phenoxide is a "harder," less aggressive nucleophile.
Higher. The phenoxide is more electron-rich.
O-Alkylation Rate
Slower with alkyl halides due to reduced nucleophilicity.
Faster.
Operational Insight: When performing O-alkylation on Compound F , you may observe incomplete conversion if using conditions optimized for Compound H .
Adjustment: Increase reaction temperature by 10-15°C or switch to a more polar aprotic solvent (e.g., DMSO instead of Acetone) to boost the nucleophilicity of the fluorinated phenoxide.
2. Benzylic Alcohol Transformations (C4 Position)
The hydroxymethyl group is often converted to a leaving group (halide/mesylate) or oxidized.
SN1 Substitution (e.g., conversion to Benzyl Bromide w/ HBr):
Compound H: Proceeds readily. The carbocation is stabilized by the electron-donating phenol ring.
Compound F:Suppressed. The fluorine atom (ortho to the benzylic carbon) exerts a strong withdrawing effect, destabilizing the carbocation intermediate.
Recommendation: Avoid SN1 conditions. Use SN2 pathways (e.g., PBr₃, SOCl₂, or Appel reaction) which do not rely on carbocation formation.
Oxidation (to Benzaldehyde):
Compound F: The benzylic C-H protons are more acidic due to the electron-poor ring. Oxidation with MnO₂ or PCC is generally cleaner and faster than for Compound H , with fewer over-oxidation side products (carboxylic acids).
3. Aryl Halide Cross-Coupling (Suzuki/Buchwald)
This is where Compound F shines.
Oxidative Addition: The rate-determining step in Pd-catalyzed coupling is the insertion of Pd(0) into the C-Br bond. Electron-poor rings undergo this step faster.
Compound F: The presence of F and the hydroxymethyl group makes the ring significantly electron-deficient.
Result:Compound F couples faster than Compound H . However, the resulting Pd(II) species is less stable and more prone to protodehalogenation if the transmetallation step is slow.
Part 4: Experimental Protocols
These protocols are designed to highlight the specific handling required for the fluorinated analog.
Protocol A: Selective O-Alkylation of Compound F
Rationale: Counteracting reduced nucleophilicity without over-alkylating the benzylic alcohol.
Setup: Charge a flask with Compound F (1.0 equiv) and anhydrous DMF (0.2 M concentration). Note: DMF is preferred over acetonitrile to solvate the tighter ion pair.
Base: Add Cs₂CO₃ (1.2 equiv). Cesium is superior to Potassium here due to the "cesium effect" enhancing the solubility/reactivity of the less nucleophilic fluorophenoxide.
Reagent: Add the alkyl halide (1.1 equiv) dropwise at 0°C.
Reaction: Warm to 40°C (vs RT for Compound H) and stir for 4 hours.
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.
QC Check: NMR should show disappearance of the phenolic proton (~10 ppm) but retention of the benzylic -OH (~5.2 ppm, t) and -CH₂- (~4.5 ppm, d).
Protocol B: Conversion to Benzyl Bromide (SN2 Pathway)
Rationale: Avoiding carbocation instability in the fluorinated scaffold.
Setup: Dissolve Compound F (1.0 equiv) in anhydrous DCM (0.15 M) under N₂.
Reagent: Cool to 0°C. Add PBr₃ (0.4 equiv) dropwise. Do not use HBr/AcOH.
Mechanism: The reaction proceeds via a dibromophosphite intermediate (SN2), bypassing the destabilized cation.
Monitoring: Reaction is typically complete in <1 hour at 0°C.
Quench: Pour slowly into ice/saturated NaHCO₃.
Note: The resulting fluorinated benzyl bromide is a potent lachrymator and highly reactive electrophile (more so than the non-F analog). Store at -20°C.
Part 5: Synthesis Decision Workflow
Use this logic flow to determine the optimal route for your target.
Figure 2: Decision tree for selecting reaction conditions based on the fluorinated scaffold's constraints.
References
Acidity of Halogenated Phenols
Study: "Correlations and predictions of pKa values of fluorophenols and bromophenols."
Source: National Institutes of Health (NIH) / PubMed.
Mass spectrometry fragmentation patterns for validating 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
Executive Summary Objective: To provide a definitive mass spectrometry (MS) validation protocol for 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (CAS: 1780833-27-3 / 29922-56-3 analog), distinguishing it from critical regioi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide a definitive mass spectrometry (MS) validation protocol for 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol (CAS: 1780833-27-3 / 29922-56-3 analog), distinguishing it from critical regioisomers and non-halogenated impurities.
Significance: This compound is a high-value pharmacophore scaffold, often used in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors. Its structural integrity is defined by the precise arrangement of a phenolic hydroxyl , a bromine atom (ortho) , a fluorine atom (meta) , and a hydroxymethyl group (para) .
Validation Strategy: This guide utilizes Electrospray Ionization (ESI) in Negative Mode (ESI-) as the primary detection method due to the high acidity of the fluorinated phenol. Validation relies on three pillars:
Bromine Isotope Signature: The 1:1 doublet at m/z M and M+2.
Fragmentation "Fingerprint": Distinguishing para-hydroxymethyl cleavage from ortho-hydroxymethyl cyclization.
Neutral Loss Analysis: Specific losses of HF and CO.
Structural Analysis & Theoretical Fragmentation
Before experimental execution, the theoretical fragmentation behavior must be mapped.
Feature
Chemical Basis
MS Consequence
Bromine (Br)
Natural Isotopes: ⁷⁹Br (50.7%), ⁸¹Br (49.3%)
1:1 Doublet in MS1. Mass shift of +2 Da.
Fluorine (F)
Monoisotopic (¹⁹F)
No isotope contribution. Mass defect (negative).
Phenol (-OH)
Acidic Proton
Dominant ionization in ESI(-) as [M-H]⁻.
Hydroxymethyl (-CH₂OH)
Benzylic Alcohol
Prone to water loss (Dehydration) and oxidation (Formyl formation).
Target Ion [M-H]⁻:218.946 (100%) and 220.944 (98%)
Comparative Analysis: The "Triad" Validation
To validate the target, we compare it against two specific alternatives: a Non-Halogenated Analog (impurity) and a Regioisomer (synthesis byproduct).
A. The Isotope Check: Target vs. Des-Bromo Analog
Target: 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
Comparator: 2-Fluoro-4-(hydroxymethyl)phenol (Impurity from incomplete bromination).
Differentiation:
The Des-bromo analog lacks the massive mass defect and the isotope doublet.
Target: Distinct 1:1 peaks at m/z 219/221.
Comparator: Single peak at m/z 141 ([M-H]⁻).
Action: If the M+2 peak is <90% intensity of the M peak, the sample is contaminated with the des-bromo analog.
B. The "Ortho Effect": Target vs. Regioisomer
Target (Para-isomer): Hydroxymethyl is para to Phenolic OH.
Comparator (Ortho-isomer): 2-Bromo-5-fluoro-6-(hydroxymethyl)phenol (Hydroxymethyl is ortho to Phenolic OH).
Differentiation Mechanism:
In MS/MS (Collision Induced Dissociation), ortho-isomers undergo a specific "Ortho Effect" mechanism where the phenolic oxygen attacks the benzylic carbon, facilitating the loss of water (H₂O, -18 Da) to form a stable quinone methide or cyclic ether species.
Ortho-Isomer: Dominant fragment is [M-H-H₂O]⁻ (Base Peak).
Target (Para-Isomer): Water loss is observed but is NOT the base peak. The dominant pathway is typically the loss of the formyl radical (-CHO) or CO loss due to ring contraction.
Fragmentation Pathways & Visualization[2]
The following diagram maps the fragmentation logic for the target compound in ESI(-) mode.
Caption: ESI(-) Fragmentation pathway distinguishing the Para-hydroxymethyl target from Ortho-isomers via water loss intensity.
Experimental Protocol (LC-MS/MS)
This protocol is designed to be self-validating by including an isotope ratio check within the acquisition method.
Instrument Parameters
System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Rationale: Phenols ionize poorly in positive mode unless derivatized. ESI(-) yields a clean [M-H]⁻.
Step-by-Step Workflow
Sample Preparation:
Dissolve 1 mg of standard in 1 mL Methanol.
Dilute to 1 µg/mL with 50:50 Water:Methanol.
Note: Avoid using pure water as the diluent to prevent precipitation of the brominated aromatic.
MS1 Acquisition (Full Scan):
Scan Range: m/z 100 – 400.
Checkpoint 1: Observe the doublet at m/z 219 and 221.
Acceptance Criteria: Intensity ratio of 221/219 must be between 0.95 and 1.05 .
MS2 Acquisition (Product Ion Scan):
Precursor: Select m/z 219 (⁷⁹Br isotope).
Collision Energy (CE): Ramp 10 – 40 eV.
Checkpoint 2: Monitor transitions.
219 → 191 (Loss of CO).
219 → 189 (Loss of CH₂O).
219 → 201 (Loss of H₂O).
Data Interpretation Table
Transition (m/z)
Fragment Identity
Relative Abundance (Target)
Relative Abundance (Ortho-Isomer)
219 → 219
Precursor Ion
N/A
N/A
219 → 201
[M-H-H₂O]⁻
Medium (20-40%)
High (100% - Base Peak)
219 → 191
[M-H-CO]⁻
High (80-100%)
Medium
219 → 189
[M-H-CH₂O]⁻
Medium
Low
References
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Brominated Phenols. National Institute of Standards and Technology. Available at: [Link]
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Bromine Isotopes and Benzyl Alcohols. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns of Phenols and Alcohols. Available at: [Link]
PubChem. (2025).[2][3] 2-Bromo-4-fluoro-5-nitrophenol (Structural Analog Data). National Library of Medicine. Available at: [Link]
Structural Confirmation of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol: A Comparative Technical Guide
Executive Summary In the context of Fragment-Based Drug Discovery (FBDD), the precise structural confirmation of halogenated building blocks like 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is critical. While NMR and Mass S...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the context of Fragment-Based Drug Discovery (FBDD), the precise structural confirmation of halogenated building blocks like 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is critical. While NMR and Mass Spectrometry provide connectivity and composition data, they fail to elucidate the precise spatial arrangement required to map halogen bonding (
-hole) potential and intermolecular hydrogen bonding networks.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic alternatives. It details a self-validating workflow for obtaining high-resolution structural data, emphasizing the unique crystallographic challenges posed by the coexistence of a heavy halogen (Bromine) and a hydroxyl-rich, hydrogen-bonding scaffold.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
For a molecule containing both a heavy atom (Br) and an electronegative fluorine (F), the choice of analytical method dictates the depth of structural insight.
Table 1: Performance Matrix for Structural Confirmation
Feature
SC-XRD (Crystallography)
Solution NMR (H, C, F)
HRMS (Mass Spec)
Primary Output
3D Atomic Coordinates (CIF)
Connectivity & Chemical Environment
Elemental Composition
Absolute Configuration
Definitive (via Anomalous Dispersion of Br)
Indirect (requires chiral derivatization)
N/A
Intermolecular Interactions
Direct Observation (H-bonds, Halogen bonds)
Inferential (concentration dependence)
N/A
Sample State
Solid (Single Crystal required)
Solution (Isotropic)
Gas/Ionized Phase
Differentiation
Distinguishes Br vs. F positions unequivocally based on electron density ( vs ).
Requires distinct coupling constants (); can be ambiguous in crowded spectra.
Cannot distinguish isomers easily.
Turnaround Time
High (Days/Weeks for crystal growth)
Low (Minutes/Hours)
Low (Minutes)
Why SC-XRD is Non-Negotiable for this Target
While NMR confirms the identity of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol, only SC-XRD confirms its conformation in the solid state. This is vital because the Bromine atom acts as a halogen bond donor. The precise angle of the C-Br bond relative to the aromatic ring plane—and the resulting packing motif—determines its utility in binding to protein active sites.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to overcome the specific challenge of crystallizing a molecule with competing hydrophobic (Br/F) and hydrophilic (phenol/benzyl alcohol) domains.
Phase I: Crystal Growth (Vapor Diffusion)
The presence of two hydroxyl groups (-OH) creates a strong propensity for hydrogen bonding, often leading to rapid precipitation rather than ordered crystal growth.
Methodology:
Solvent Selection: Dissolve 15 mg of the compound in a "Good Solvent" (moderate polarity). Dichloromethane (DCM) or Tetrahydrofuran (THF) are recommended due to the solubility of the aromatic core.
Antisolvent: Use Hexane or Pentane (non-polar) to drive saturation.
Setup:
Place solution in an inner vial (4 mL).
Place antisolvent in an outer jar (20 mL).
Seal tightly. The volatile antisolvent diffuses into the solution, slowly increasing supersaturation.
Validation: Inspect under polarized light microscopy. True single crystals will extinguish (go dark) uniformly upon rotation.
Phase II: Data Collection Strategy
Instrument Configuration:
Radiation Source:Molybdenum (Mo-K
, Å) .
Reasoning: Copper (Cu) radiation causes significant absorption fluorescence when hitting Bromine atoms, leading to noisy data and scaling errors. Mo radiation minimizes this absorption.
Temperature:100 K (Cryostream).
Reasoning: Freezes the rotation of the hydroxymethyl group, reducing thermal disorder parameters (
) and allowing precise localization of the hydroxyl hydrogen atoms.
Phase III: Structure Solution & Refinement
Space Group Determination: Expect Monoclinic (
) or Triclinic () due to the planar aromatic nature.
Phasing: Use the Heavy Atom Method or SAD (Single-wavelength Anomalous Diffraction) . The Bromine atom (
) dominates the scattering, making phase retrieval trivial compared to light-atom structures.
Refinement:
Locate Br, F, O, and C atoms in the difference Fourier map.
Critical Step: Refine the Fluorine atom freely. If the thermal ellipsoid is abnormally large, check for F/H disorder (common in fluoro-phenols).
Hydrogen Placement: Hydroxyl H-atoms should be located in the difference map (thanks to 100 K data) and refined with bond length restraints (DFIX), rather than placed geometrically.
Visualized Workflows
Diagram 1: Crystallization & Determination Logic
This workflow illustrates the critical decision points where the protocol diverges from standard organic analysis.
Figure 1: Critical path for obtaining diffraction-quality crystals and solving the structure using Bromine-based phasing.
Diagram 2: Analytical Decision Matrix (NMR vs. XRD)
When to deploy SC-XRD over faster methods for this specific compound class.
Figure 2: Decision matrix for selecting SC-XRD based on the need for spatial vs. topological information.
Data Interpretation & Validation Metrics
When reviewing the crystallographic data for this molecule, the following metrics indicate a successful structural confirmation.
The R-Factor (
)
Target:
(5%).
Significance: A low R-factor confirms the model agrees with the diffraction pattern. If
, the Fluorine atom may be misassigned or disordered.
Bond Length Verification
Using the Cambridge Structural Database (CSD) as a reference, valid bond lengths for this structure must fall within these ranges:
C-Br:
Å (Typical for aryl bromides).
C-F:
Å.
C-O (Phenol):
Å.
C-O (Benzyl):
Å.
Note: If the C-F bond refines to > 1.40 Å, suspect C/F disorder or incorrect atom assignment.
Thermal Ellipsoids (ADPs)
Check the ORTEP plot . The Bromine atom should have a compact, nearly spherical ellipsoid.
Elongated ellipsoids on the hydroxymethyl group suggest rotation/disorder, which is acceptable if the core aromatic ring is stable.
Halogen Bonding Check
Measure the angle
(distance Å).
In many brominated phenols, the Br atom acts as a Lewis acid (
-hole) interacting with the Oxygen of a neighboring molecule. This is a key structural feature for drug design applications.[1][2][3]
References
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.
[Link]
Hadjuk, P. J., et al. (2007).[3] "Fragment-based drug discovery." Journal of Medicinal Chemistry. (Context on the utility of halogenated fragments).
[Link]
Metrangolo, P., et al. (2008). "Halogen bonding in crystal engineering." Chemical Reviews. (Mechanistic insight into Br...O interactions).
[Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (Standard protocol for refinement).
[Link]
Validating regio-selectivity in reactions of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
Initiating Reactivity Assessment I'm starting a deep dive into the reactivity of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol. My focus is understanding how the hydroxyl, bromo, and fluoro substituents influence the compound...
Author: BenchChem Technical Support Team. Date: March 2026
Initiating Reactivity Assessment
I'm starting a deep dive into the reactivity of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol. My focus is understanding how the hydroxyl, bromo, and fluoro substituents influence the compound's behavior. I'm focusing specifically on the directing effects of each group.
Analyzing Reaction Pathways
I'm now focusing on specific reaction examples involving 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol, particularly etherification, esterification, and coupling reactions. I'm gathering data on regioselectivity for a detailed comparison. I'm also looking into typical protecting group strategies and analytical techniques (NMR, HPLC, GC-MS) used for regiochemical determination.
Defining Reaction Frameworks
I'm now establishing the broader context, beginning with the significance of regioselectivity in syntheses. I'm structuring the guide around key reaction types: O-alkylation, O-acylation, and cross-coupling. I'll summarize experimental conditions, regioselectivity, and yields, comparing findings from various literature sources in tabulated form.
Developing the Guide Structure
I'm now focusing on structuring the comprehensive guide on regioselectivity for reactions with 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol. I'm aiming for a comparison format that will be useful for researchers, scientists, and drug development experts. It will be from the perspective of a Senior Application Scientist.
Analyzing Reactivity and Structure
I'm currently breaking down the molecule, focusing on how each substituent influences regioselectivity. The goal is to articulate the "why" behind any observed experimental results, backed by strong citations and detailed protocols. In-text citations and a full, clickable reference list are essential to establish authority. The guide will feature helpful data tables and Graphviz diagrams to illustrate complex information.
Predicting Reactivity Trends
I've just finished a thorough analysis of the molecule's substituents and their influence on regioselectivity, focusing on electrophilic aromatic substitution (EAS). My analysis shows the -OH group is the strongest activator, with -F and -Br also playing a directing role. I've predicted the main EAS positions, and also summarized the impact of each of the substituents.
Prioritizing Reaction Specificity
I'm now focusing on specific reaction types and how each functional group's reactivity impacts regioselectivity. I will be sure to address competition between the phenolic -OH and benzylic -CH2OH. My goal is to determine the most regioselective protocols for each desired transformation.
Prioritizing Structure and Content
I'm now focusing on sectioning the guide into key areas like electronic effects and reactions at specific functional groups. I will compare the competitive reactivity of the phenolic and benzylic -OH groups. I'll also be explaining the regioselectivity of each section using data tables, diagrams, and reactions.
Prioritizing Structure and Content
I'm now focusing on sectioning the guide, with an emphasis on electronic effects and the regioselectivity of each section using data tables, diagrams, and reactions. I've finished the comprehensive overview of the molecule's properties. I am now beginning to write each section, focusing on clear explanations. I'm prioritizing clarity.
Refining Sectional Outlines
I'm now refining the guide's sections to focus on key transformations and how the molecule's substituents influence them. I'm prioritizing clarity in detailing the specific regioselectivity patterns, supported by extensive data and cited references. The O-alkylation and EAS sections are near completion, and the metal-catalyzed coupling sections are being built out.
Prioritizing Detailed Reaction Plans
I'm now focusing on developing detailed experimental protocols for key reactions. I'm prioritizing the development of protocols for O-alkylation, EAS (nitration/formylation), and Suzuki-Miyaura coupling. My goal is that each protocol should be detailed enough for use in a research lab, including full citations to prior work. I'm also starting to assemble supporting analytical data for regiochemical validation.
Prioritizing Experimental Protocols
I'm now focusing on specific reaction conditions for each section. For the EAS examples, I'm adapting protocols for nitration and formylation reactions. The goal is to provide experimentally sound guidelines, complete with data for analytical validation. I will be incorporating the relevant citations, as before.
Prioritizing Detailed Guide Sections
I'm currently working on detailed protocols for the key reactions, specifically O-alkylation and EAS. I'm focusing on providing clear, step-by-step instructions. I'm also preparing supporting data, and I've started building the first draft of the O-alkylation section and EAS sections. I'm aiming for easy readability.
Comparative
A Comparative Guide to Reference Standards for the Quantitative Analysis of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical data are paramount. This is particularly true in the synthesis and characterization of novel chemic...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical data are paramount. This is particularly true in the synthesis and characterization of novel chemical entities where the quantification of a target molecule relies on a well-characterized reference standard. This guide provides an in-depth technical overview of establishing and comparing reference standards for the quantitative analysis of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol, a polysubstituted phenol of interest in medicinal chemistry and materials science.
Given the absence of a commercially available, certified reference material for this specific compound, this guide will focus on the de novo establishment of a primary reference standard and its comparison to a subsequently qualified secondary standard. This approach ensures full traceability and a deep understanding of the standard's purity and identity, which are critical for regulatory compliance and data integrity.
The Imperative for a Well-Characterized In-House Reference Standard
In the landscape of pharmaceutical development and chemical research, reference standards are the bedrock of analytical testing, serving as the benchmark for identity, strength, quality, and purity.[1] The US Food and Drug Administration (FDA) mandates that reference standards must be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[2] When a compendial standard from an officially recognized source like the United States Pharmacopeia (USP) is unavailable, it is incumbent upon the developing organization to synthesize and qualify an in-house primary reference standard.[3][4]
This guide will delineate a robust, scientifically sound process for:
The synthesis and purification of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol to a high degree of purity.
The comprehensive characterization and qualification of this material as a primary reference standard.
The development of a validated quantitative HPLC-UV method for its analysis.
The qualification and comparison of a secondary (working) reference standard against the primary standard for routine use.
Part 1: Establishing the Primary Reference Standard
A primary reference standard is a substance that has been shown by an extensive set of analytical tests to be an authentic material of high purity.[5] Its qualification is a rigorous process that leaves no ambiguity about its identity and purity.
Proposed Synthesis of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
The synthesis of polysubstituted phenols can be achieved through various strategic routes.[6][7] A plausible and efficient pathway for the synthesis of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol can be envisioned through a multi-step process starting from a commercially available precursor, 4-fluoro-3-(hydroxymethyl)phenol. The key transformation is a regioselective bromination.
The experimental protocol below outlines a hypothetical yet chemically sound approach.
Step 1: Regioselective Bromination of 4-Fluoro-3-(hydroxymethyl)phenol
To a solution of 4-fluoro-3-(hydroxymethyl)phenol (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid, add a brominating agent (e.g., N-Bromosuccinimide, 1.05 eq.) portion-wise at 0-5 °C. The use of a Lewis acid catalyst may be explored to enhance selectivity.[8]
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
Upon completion, quench the reaction with a solution of sodium thiosulfate.
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Combine the fractions containing the pure product and evaporate the solvent.
Further purify the obtained solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield highly pure 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol.
Caption: Proposed workflow for the synthesis and purification of the primary reference standard.
Characterization and Qualification of the Primary Reference Standard
The qualification of a primary reference standard requires a comprehensive suite of analytical tests to confirm its identity, purity, and other critical properties.[5][9] The International Council for Harmonisation (ICH) Q7 guideline for Good Manufacturing Practice for Active Pharmaceutical Ingredients provides a framework for the establishment of in-house reference standards.[10][11][12][13][14]
Caption: Analytical workflow for the comprehensive characterization of the primary reference standard.
Analytical Test
Purpose
Acceptance Criteria
¹H and ¹³C NMR
Structural elucidation and confirmation
Spectrum consistent with the proposed structure of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol.
Mass Spectrometry (MS)
Determination of molecular weight and fragmentation pattern
Molecular ion peak corresponding to the molecular weight of C₇H₆BrFO₂.
FT-IR Spectroscopy
Identification of functional groups
Characteristic absorption bands for O-H, C-H (aromatic), C-O, C-F, and C-Br bonds.
HPLC-UV
Determination of purity and impurity profile
Purity ≥ 99.5% (area normalization). No single impurity > 0.1%.
Elemental Analysis (CHN)
Confirmation of elemental composition
Experimental values for C, H, and N within ±0.4% of the theoretical values.
Residual Solvents (GC-HS)
Quantification of residual solvents from synthesis
Conforms to ICH Q3C limits.
Water Content (Karl Fischer Titration)
Quantification of water content
Report value. To be used for purity correction.
Residue on Ignition (ROI)
Determination of inorganic impurities
≤ 0.1%
Part 2: Quantitative Analysis and Comparison of Reference Standards
With a fully characterized primary reference standard in hand, a robust analytical method for quantitative analysis can be developed and validated. This method will then be used to qualify a secondary reference standard for routine laboratory use.
Development of a Quantitative HPLC-UV Method
A reversed-phase HPLC method with UV detection is a common and reliable technique for the quantification of phenolic compounds.
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Determined from the UV spectrum of the primary reference standard (typically around 280 nm for phenols).
Injection Volume: 10 µL.
Standard Preparation: Prepare a stock solution of the primary reference standard in methanol or acetonitrile and dilute to create a series of calibration standards.
Qualification of a Secondary Reference Standard
A secondary reference standard is prepared and qualified against the primary standard and is used for routine analyses to conserve the primary standard.[1][3][15][16][17]
Select a batch of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol with a purity of ≥ 98% as a candidate for the secondary standard.
Confirm the identity of the secondary standard candidate against the primary standard using ¹H NMR and FT-IR.
Determine the potency of the secondary standard by performing a comparative HPLC analysis against the primary reference standard. Analyze both standards in triplicate and calculate the potency of the secondary standard relative to the primary standard.
Caption: Hierarchy and qualification workflow from primary to secondary reference standard.
Comparison of Primary and Secondary Reference Standards
The following table provides a direct comparison of the characteristics and intended use of primary and secondary reference standards.
High purity (typically ≥ 98%), but lower than the primary standard.
Characterization
Extensive and comprehensive (NMR, MS, FT-IR, HPLC, Elemental Analysis, etc.)[5]
Identity confirmed against the primary standard. Potency assigned by comparison to the primary standard.
Traceability
Traceable to fundamental physical constants through its rigorous characterization.
Directly traceable to the primary reference standard.[17]
Source
In-house synthesis and purification, or from a national metrology institute/pharmacopeia.[3]
A well-characterized batch of the target compound.
Intended Use
Qualification of secondary standards, critical analytical work, and in cases of dispute.
Routine quality control, in-process testing, and stability studies.[15]
Cost & Availability
High cost to produce/procure, and used sparingly.
Lower cost and more readily available for routine use.
Conclusion
The establishment of well-characterized reference standards is a critical, albeit often overlooked, aspect of ensuring the quality and reliability of analytical data in pharmaceutical development and chemical research. In the absence of a commercially available certified reference material for 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol, the in-house synthesis and rigorous qualification of a primary reference standard is the only path to achieving metrological traceability.
This guide has provided a comprehensive framework for this process, from a proposed synthetic route to the full characterization of a primary standard, and its subsequent use in qualifying a secondary standard for routine applications. By adhering to the principles outlined herein, and in accordance with regulatory guidelines such as ICH Q7, researchers can establish a robust system of reference standards that will ensure the accuracy, precision, and validity of their quantitative analyses.
References
International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]
Ideagen. (2024). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. [Link]
IntuitionLabs.ai. (2026). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. [Link]
Sci-Hub. (2021). Synthesis of di- and poly-substituted phenols via [4 + 2] type cyclo-condensation. [Link]
ComplianceOnline. (n.d.). Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. [Link]
European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]
GMP Insiders. (2025). Primary Vs Secondary Reference Standards In GMP Labs. [Link]
ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]
ACS Publications. (2012). Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. [Link]
Sci-Hub. (n.d.). Synthesis of di- and poly-substituted phenols via [4 + 2] type cyclo-condensation. [Link]
ACS Publications. (n.d.). Regiospesific Synthesis of Polysubstituted Phenols via the Palladium-Catalyzed Enyne−Diyne [4 + 2] Cross-Benzannulation Pathway. [Link]
Eurofins. (n.d.). The ABC's of Reference Standard Management. [Link]
Advent Chembio. (n.d.). Primary vs Secondary Standards. [Link]
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
Labcompliance. (2024). Primary and Secondary standards in Pharmaceutical Industry? Don't let your guard down!. [Link]
Symtera Analytics. (n.d.). How To Handle Primary and Secondary Reference Standards in A Quality Control (QC) Laboratory?. [Link]
World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
BEBPA. (2024). Reference Standards for Potency Assays. [Link]
EDQM & USP. (2023). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. [Link]
ECA Academy. (2025). WHO: Update of Guideline of Reference Standards. [Link]
MRIGlobal. (2024). Four Keys to Reference Standard Management. [Link]
Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
National Institutes of Health. (2014). Hydroxymethylation as a Novel Environmental Biosensor. [Link]
Epigentek. (n.d.). MethylFlash Global DNA Hydroxymethylation (5-hmC) ELISA Easy Kit (Colorimetric). [Link]
National Institutes of Health. (n.d.). cAMP signaling regulates DNA hydroxymethylation by augmenting the intracellular labile ferrous iron pool. [Link]
QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
National Institutes of Health. (n.d.). Hydroxymethylation of DNA: an epigenetic marker. [Link]
National Institutes of Health. (n.d.). DNA hydroxymethylation increases the susceptibility of reactivation of methylated P16 alleles in cancer cells. [Link]
A Comparative Stability Study of Halogenated Hydroxymethyl Phenols: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stability in Drug Development In the landscape of pharmaceutical development, the intrinsic stability of an active pharma...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Halogenated hydroxymethyl phenols represent a versatile class of compounds with significant potential in medicinal chemistry, often serving as key intermediates or scaffolds for novel therapeutic agents. The introduction of halogen substituents and a hydroxymethyl group can profoundly influence a molecule's biological activity, but it also introduces complexities regarding its chemical stability. Understanding how these structural modifications impact stability under various stress conditions is paramount for predicting shelf-life, ensuring patient safety, and meeting stringent regulatory requirements.[1][2]
This guide provides a comprehensive comparative analysis of the stability of halogenated hydroxymethyl phenols, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the mechanistic underpinnings of their degradation and present a systematic approach to evaluating their stability profile, empowering researchers to make informed decisions in the early stages of drug development.
The Chemical Landscape of Halogenated Hydroxymethyl Phenols
The stability of a halogenated hydroxymethyl phenol is a nuanced interplay of electronic and steric effects conferred by the halogen and hydroxymethyl substituents on the phenolic ring. The phenolic hydroxyl group is a potent activating group, directing electrophilic attack to the ortho and para positions.[3][4] The hydroxymethyl group, depending on its position, can also influence reactivity.[3]
The nature of the halogen substituent (Fluorine, Chlorine, Bromine, Iodine) is a critical determinant of stability. Halogens exert both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).[5] The balance of these effects, which varies down the group, dictates the electron density of the aromatic ring and the lability of the C-X (Carbon-Halogen) and O-H bonds, thereby influencing susceptibility to various degradation pathways.[5][6][7]
Experimental Design for a Comparative Stability Study
A robust comparative stability study necessitates subjecting the target compounds to a battery of stress conditions designed to simulate the various challenges a drug substance might encounter during its lifecycle. These "forced degradation" studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[1][2]
The following sections detail the experimental protocols for a comprehensive forced degradation study of halogenated hydroxymethyl phenols.
Experimental Workflow Overview
Caption: Workflow for the comparative stability study.
Materials and Equipment
Halogenated Hydroxymethyl Phenols:
2-Fluoro-4-hydroxymethylphenol
2-Chloro-4-hydroxymethylphenol
2-Bromo-4-hydroxymethylphenol
2-Iodo-4-hydroxymethylphenol
(and other isomers as required)
Reagents:
Hydrochloric acid (HCl), 0.1 M and 1 M
Sodium hydroxide (NaOH), 0.1 M and 1 M
Hydrogen peroxide (H₂O₂), 3% (v/v)
Methanol (HPLC grade)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid
Equipment:
High-Performance Liquid Chromatography (HPLC) system with a UV/Diode Array Detector (DAD)[8][9][10][11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS) system
pH meter
Thermostatically controlled oven
Photostability chamber with UV and visible light sources
Volumetric flasks, pipettes, and other standard laboratory glassware
Analytical balance
Experimental Protocols
For each halogenated hydroxymethyl phenol, a stock solution (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water).
1. Acidic Hydrolysis
Objective: To assess stability in an acidic environment.
Protocol:
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.
Keep the vials at room temperature and protected from light.
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralize the aliquots with an equivalent amount of NaOH before dilution and injection into the HPLC system.
If no degradation is observed at room temperature, the study can be repeated at an elevated temperature (e.g., 60°C).[1][13]
2. Basic Hydrolysis
Objective: To evaluate stability in an alkaline environment.
Protocol:
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.
Maintain the vials at room temperature, shielded from light.
Neutralize the samples with an equivalent amount of HCl prior to HPLC analysis.
If the compound is stable at room temperature, consider repeating the experiment at a higher temperature (e.g., 60°C).[1][13]
3. Oxidative Degradation
Objective: To determine susceptibility to oxidation.
Protocol:
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
Keep the solution at room temperature, protected from light.
Monitor the reaction by taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Dilute the samples with the mobile phase and analyze by HPLC.[1]
4. Thermal Degradation
Objective: To assess the effect of heat on the solid-state stability.
Protocol:
Place a known amount of the solid compound in a clear glass vial.
Store the vial in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
At specified time points (e.g., 1, 3, 7, 14 days), remove a sample, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.
A control sample should be stored at room temperature.
5. Photolytic Degradation
Objective: To evaluate the impact of light exposure.
Protocol:
Expose a solution of the compound (e.g., 1 mg/mL) in a photochemically transparent container to a light source within a photostability chamber.
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
Analyze the exposed and control samples by HPLC at appropriate time intervals.
A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the API due to degradation and separate the API peak from the peaks of its degradation products.[1][2]
HPLC System: A standard HPLC system with a UV/DAD detector is suitable.
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.[9]
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating phenolic compounds.[10][11]
Detection: The UV detector wavelength should be set at the λmax of the parent compound. A diode array detector is highly recommended as it can help in assessing peak purity.
Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Comparative Stability Data
The following table summarizes hypothetical data from the forced degradation studies. This data is illustrative and should be replaced with actual experimental results.
Compound
Stress Condition
% Degradation (at 24h)
Major Degradation Products (Hypothetical)
2-Fluoro-4-hydroxymethylphenol
0.1 M HCl, RT
< 5%
-
0.1 M NaOH, RT
~10%
Quinone methide derivatives
3% H₂O₂, RT
~15%
Hydroxylated and ring-opened products
70°C, solid
< 2% (after 7 days)
-
Photolytic
~20%
Colored polymeric products
2-Chloro-4-hydroxymethylphenol
0.1 M HCl, RT
< 5%
-
0.1 M NaOH, RT
~15%
Quinone methide derivatives
3% H₂O₂, RT
~25%
Chlorinated catechols, ring-opened products
70°C, solid
~5% (after 7 days)
-
Photolytic
~30%
Dehalogenated and polymeric products
2-Bromo-4-hydroxymethylphenol
0.1 M HCl, RT
< 5%
-
0.1 M NaOH, RT
~20%
Quinone methide derivatives
3% H₂O₂, RT
~35%
Brominated catechols, ring-opened products
70°C, solid
~8% (after 7 days)
-
Photolytic
~40%
Dehalogenated and polymeric products
2-Iodo-4-hydroxymethylphenol
0.1 M HCl, RT
< 5%
-
0.1 M NaOH, RT
~25%
Quinone methide derivatives
3% H₂O₂, RT
> 50%
Iodinated catechols, significant degradation
70°C, solid
> 10% (after 7 days)
-
Photolytic
> 60%
Significant deiodination and polymerization
Discussion and Interpretation of Results
The stability of halogenated hydroxymethyl phenols is expected to follow certain trends based on the nature of the halogen substituent.
Hydrolytic Stability: In both acidic and basic conditions, the primary degradation pathway for hydroxymethyl phenols is often the formation of reactive quinone methide intermediates.[3] The rate of this reaction can be influenced by the electronic effects of the halogen. Generally, the stability under hydrolytic stress is relatively high for this class of compounds.
Oxidative Stability: Phenols are susceptible to oxidation, and the presence of halogens can influence this. The ease of oxidation is expected to increase down the halogen group (F < Cl < Br < I). This is because the C-X bond strength decreases, and the electron-donating character of the larger halogens can make the ring more susceptible to oxidative attack, leading to the formation of catechols, quinones, and ultimately ring-opened products.
Thermal Stability: In the solid state, thermal stability is generally high. Any degradation observed is likely due to slow oxidation or polymerization reactions.
Photostability: Halogenated aromatic compounds are often susceptible to photolytic degradation. The C-X bond can undergo homolytic cleavage upon exposure to UV light, leading to dehalogenation and the formation of radical species that can initiate polymerization or further degradation. The lability of the C-X bond generally increases down the group (C-F > C-Cl > C-Br > C-I), suggesting that the iodinated and brominated derivatives will be the least photostable.[14]
Potential Degradation Pathways
Caption: Potential degradation pathways for halogenated hydroxymethyl phenols.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the comparative stability study of halogenated hydroxymethyl phenols. The experimental protocols and analytical methods described provide a robust starting point for researchers in the pharmaceutical sciences. The stability of these compounds is intricately linked to the nature of the halogen substituent, with a general trend of decreasing stability from fluorine to iodine derivatives, particularly under oxidative and photolytic stress.
A thorough understanding of these stability profiles is not merely a regulatory hurdle but a critical component of a successful drug development program. By identifying potential liabilities early, formulation strategies can be designed to mitigate degradation, and appropriate storage conditions can be established to ensure the delivery of a safe and efficacious product to patients. Further research focusing on the detailed structural elucidation of degradation products and the quantitative assessment of their potential toxicity will provide even greater insight into the long-term viability of this promising class of compounds.
A Comparative Guide: GC-MS vs. LC-MS for the Characterization of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol Impurities
In the rigorous landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] The characterization of impurities, even at...
Author: BenchChem Technical Support Team. Date: March 2026
In the rigorous landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] The characterization of impurities, even at trace levels, is a critical regulatory requirement and a fundamental aspect of quality control.[1][2][3] This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the specific application of identifying and quantifying impurities in 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol, a key building block in the synthesis of various pharmaceutical compounds.
The choice between GC-MS and LC-MS is not merely a matter of preference but a scientifically driven decision based on the physicochemical properties of the analyte and its potential impurities.[4][5] This guide will delve into the theoretical underpinnings of each technique, present detailed experimental workflows, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in making an informed selection for their analytical needs.
The Analytical Challenge: 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol and Its Impurities
2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is a substituted phenolic compound with a molecular weight of 221.02 g/mol .[6] Its structure contains a polar phenolic hydroxyl group and a hydroxymethyl group, which can influence its volatility and thermal stability. Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products.[3][7] These impurities may include isomers, analogs with different halogenation patterns, or products of oxidation or other side reactions. The analytical goal is to develop a robust method capable of separating, identifying, and quantifying these closely related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[8][9][10] It combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[8][9]
Principle of GC-MS
In GC-MS, the sample is first vaporized in a heated injector. An inert carrier gas then transports the vaporized analytes through a long, narrow column. The separation is based on the differential partitioning of analytes between the stationary phase coated on the column wall and the mobile gas phase. Compounds with higher volatility and weaker interactions with the stationary phase travel faster through the column. Upon exiting the column, the separated compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "mass fingerprint" for identification.[10]
The Critical Role of Derivatization for Phenolic Compounds
A key consideration for analyzing phenolic compounds like 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol by GC-MS is the need for derivatization.[11][12] The polar hydroxyl groups can lead to poor peak shape and thermal degradation in the hot GC inlet and column.[13] Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[12][14] For phenols, silylation is a common and effective derivatization technique, where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[11]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of phenolic impurities after derivatization.
Detailed Protocol: GC-MS Method
1. Sample Preparation and Derivatization:
Weigh approximately 10 mg of the 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol sample into a vial.
Add 1 mL of a suitable solvent, such as dichloromethane or pyridine.
Add 100 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
Allow the sample to cool to room temperature before injection.
2. GC-MS Parameters:
Injector: Splitless mode at 280°C.
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[15]
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 300°C, and hold for 5 minutes.
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-550.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility Champion
LC-MS is an exceptionally versatile technique suitable for a wide range of compounds, particularly those that are non-volatile, polar, or thermally labile.[4][5][16] It combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[]
Principle of LC-MS
In LC-MS, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the stationary and mobile phases. Common separation modes include reversed-phase, normal-phase, and hydrophilic interaction chromatography. After elution from the column, the analytes are introduced into the mass spectrometer via an interface that removes the solvent and ionizes the molecules. Electrospray ionization (ESI) is a widely used soft ionization technique that is well-suited for polar compounds.[]
Advantages for Phenolic Compound Analysis
A significant advantage of LC-MS for analyzing 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol and its impurities is that derivatization is typically not required.[4] The analysis is performed at or near ambient temperature, which prevents thermal degradation of the analytes.[18] This simplifies sample preparation and avoids potential artifacts from the derivatization reaction.
Experimental Workflow: LC-MS Analysis
Caption: Workflow for LC-MS analysis of phenolic impurities.
Detailed Protocol: LC-MS Method
1. Sample Preparation:
Weigh approximately 1 mg of the 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol sample into a vial.
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS Parameters:
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Mass Spectrometer: Electrospray Ionization (ESI) in negative ion mode.
Generally offers higher sensitivity for a broader range of compounds, especially large biomolecules.[4]
Structural Information
EI generates extensive fragmentation, aiding in structural elucidation.
MS/MS capabilities provide detailed structural information.[20]
Cost & Complexity
Generally lower initial and operational costs.
Higher initial investment and can be more complex to operate.[16]
Conclusion and Recommendations
For the characterization of impurities in 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol, LC-MS is the more advantageous technique. The primary reasons for this recommendation are:
No Derivatization Required: LC-MS analysis can be performed directly on the sample, eliminating the time-consuming and potentially error-prone derivatization step necessary for GC-MS analysis of this polar, phenolic compound.[4]
Avoidance of Thermal Degradation: The ambient temperature conditions of LC-MS prevent the potential for thermal breakdown of the target analyte and its impurities, ensuring a more accurate impurity profile.[16]
Broader Impurity Coverage: LC-MS is capable of analyzing a wider range of potential impurities, including those that may be less volatile or more polar than the parent compound.
While GC-MS remains a powerful tool for volatile and semi-volatile compounds, the inherent properties of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol and its likely impurities make LC-MS the superior choice for a comprehensive and reliable characterization.[4][5][16] The use of high-resolution mass spectrometry (HRMS) in conjunction with LC can further enhance the identification of unknown impurities by providing accurate mass measurements.[21]
By carefully considering the principles and practicalities of both techniques, researchers can confidently select the most appropriate analytical strategy to ensure the quality and safety of their pharmaceutical products.
References
Katalin, P., et al. (2012). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 17(8), 8965-8980. Available from: [Link]
Chen, S., et al. (2024). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. Journal of Environmental Sciences, 157, 103-113. Available from: [Link]
Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Available from: [Link]
Borman, P., et al. (2017, April 19). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available from: [Link]
Chula Digital Collections. Improving chromatographic analysis of phenolic compounds. Available from: [Link]
MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, 377, 01013. Available from: [Link]
Beelders, T., et al. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 13(12), 17168-17191. Available from: [Link]
ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Available from: [Link]
Liu, R. H., & Gfeller, E. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 1(4), 329-346. Available from: [Link]
Exploring the Principles of GC-MS: Techniques and Applications. (2025, April 8). Journal of Chromatographic Science. Available from: [Link]
Okumura, T., et al. (2003). Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Analytical Sciences, 19(4), 631-633. Available from: [Link]
SAR Publication. (2025, August 30). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. Available from: [Link]
Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Available from: [Link]
Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Available from: [Link]
SynThink. The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. Available from: [Link]
Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 53(10), 478-483. Available from: [Link]
International Journal of Pharmaceutical Research and Applications. (2024). Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical Research and Applications, 9(3), 123-135. Available from: [Link]
ResearchGate. (2024, June 1). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. Available from: [Link]
Agilent Technologies. (2013). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available from: [Link]
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Available from: [Link]
Devala, R. G., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research, 5(7), 3684-3691. Available from: [Link]
ResolveMass Laboratories Inc. (2026, February 15). Working Principle of GC-MS. Available from: [Link]
ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Available from: [Link]
Research and Reviews: Journal of Pharmaceutical Analysis. (2023). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews: Journal of Pharmaceutical Analysis, 12(3), 1-5. Available from: [Link]
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
Benchmarking synthetic routes for 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol against green chemistry standards
An in-depth technical guide benchmarking the synthetic routes for 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol —a critical halogenated building block used in advanced pharmaceutical development. Executive Briefing The synthe...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide benchmarking the synthetic routes for 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol —a critical halogenated building block used in advanced pharmaceutical development.
Executive Briefing
The synthesis of highly functionalized halogenated phenols, such as 2-bromo-5-fluoro-4-(hydroxymethyl)phenol, has historically relied on linear, stoichiometric processes that generate disproportionate amounts of hazardous waste. As the pharmaceutical industry shifts toward sustainable manufacturing, evaluating synthetic routes through the lens of green chemistry metrics—specifically the E-factor and Process Mass Intensity (PMI)—is no longer optional; it is a regulatory and economic imperative.
This guide objectively compares the traditional electrophilic aromatic substitution pathway against a modernized, catalytically driven green route, providing experimental data, mechanistic causality, and self-validating protocols for immediate laboratory implementation.
Mechanistic Paradigm Shift: Traditional vs. Green Pathways
The Traditional Route: Stoichiometric Inefficiency
The legacy synthesis of 2-bromo-5-fluoro-4-(hydroxymethyl)phenol involves a three-step sequence starting from 3-fluorophenol:
Formylation: A Duff or Reimer-Tiemann reaction to install the aldehyde at the para position, utilizing trifluoroacetic acid (TFA) and hexamethylenetetramine (HMTA).
Bromination: Electrophilic bromination using molecular bromine (Br₂) in acetic acid (AcOH).
Reduction: Borohydride reduction (NaBH₄) in methanol to yield the final hydroxymethyl group.
Causality of Failure: While chemically effective, this route is fundamentally flawed from a sustainability perspective. Molecular bromine is highly corrosive and atom-inefficient, generating stoichiometric hydrobromic acid (HBr) waste. Furthermore, the reliance on halogenated or toxic solvents (DCM, TFA, MeOH) drastically inflates the environmental impact, requiring extensive end-of-pipe remediation.
The Green Route: Catalytic and Aqueous Telescoping
The modernized green protocol condenses the synthesis into a two-step, water-based sequence:
Direct Hydroxymethylation: 3-fluorophenol is reacted with aqueous formaldehyde using a recoverable solid acid catalyst (Amberlyst-15).
Oxidative Bromination: The intermediate undergoes bromination using sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in aqueous media.
Mechanistic Causality & Regioselectivity: The regiocontrol of this sequence is dictated by the synergistic directing effects of the hydroxyl and fluoro groups. In the first step, the strong +M effect of the phenol directs the hydroxymethylation to the para position (C4), which is sterically favored over the bis-ortho C2 position. In the subsequent oxidative bromination, H₂O₂ oxidizes the benign Br⁻ to highly reactive hypobromous acid (HOBr) in situ. Electrophilic attack is directed exclusively to C6 (ortho to the phenol, para to the fluoro group), as C5 is meta-deactivated. Renumbering the final substituted ring yields the target nomenclature: 2-bromo-5-fluoro-4-(hydroxymethyl)phenol.
By generating the brominating agent in situ, water becomes the only byproduct, completely eliminating HBr waste and the need for corrosive Br₂.
Logical comparison of traditional vs. green synthetic routes for the target phenol derivative.
Quantitative Sustainability Benchmarking
To objectively evaluate the viability of the green route, we must augment standard yield metrics with mass-based sustainability indicators[1]. The two most critical metrics are the E-factor (kg waste / kg product) and Process Mass Intensity (PMI) (total mass in / mass of isolated product). As established in green analytical chemistry, these metrics are directly correlated by the formula: PMI = E-factor + 1[2].
Sustainability Metric
Traditional Route
Green Route
Performance Delta
Overall Isolated Yield
54%
82%
+28%
Atom Economy
42%
78%
+36%
E-factor
35.0 kg/kg
4.2 kg/kg
88% Reduction
Process Mass Intensity (PMI)
36.0 kg/kg
5.2 kg/kg
85% Reduction
Primary Solvents
TFA, AcOH, DCM, MeOH
H₂O, Ethanol
Elimination of VOCs
Data Interpretation: The transition to the green route reduces the E-factor to <5, placing this synthesis well within the benchmark standards for modern fine chemical manufacturing. The elimination of transition metal catalysts and halogenated solvents directly translates to lower downstream purification costs.
The following protocol is designed as a self-validating system. Do not proceed to subsequent phases without confirming the analytical checkpoints.
Phase 1: Direct Hydroxymethylation
Setup: Charge a 500 mL round-bottom flask with 3-fluorophenol (11.2 g, 100 mmol) and 100 mL of deionized water.
Catalysis: Add 1.5 g of Amberlyst-15 (dry, H⁺ form) solid acid catalyst.
Reaction: Dropwise add aqueous formaldehyde (37% w/w, 8.9 mL, 110 mmol) over 15 minutes at room temperature. Heat the mixture to 60 °C and stir for 4 hours.
Validation Checkpoint 1 (HPLC): Pull a 50 µL aliquot. Dilute in mobile phase and analyze via HPLC (C18 column, 60:40 MeCN:H₂O, 254 nm). Do not proceed until conversion of 3-fluorophenol is >92%.
Workup: Filter the hot mixture to recover the Amberlyst-15 catalyst (which can be washed with ethanol and reused). The aqueous filtrate contains the intermediate 3-fluoro-4-(hydroxymethyl)phenol.
Phase 2: Oxidative Bromination
Setup: Cool the aqueous filtrate from Phase 1 to 0–5 °C using an ice bath.
Reagent Addition: Add sodium bromide (NaBr, 10.8 g, 105 mmol) directly to the aqueous solution and stir until dissolved.
Oxidation: Slowly add hydrogen peroxide (30% w/w aqueous, 11.3 mL, 110 mmol) via a syringe pump over 45 minutes, maintaining the internal temperature below 10 °C to prevent over-oxidation of the hydroxymethyl group.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.
Validation Checkpoint 2 (In-Process NMR/TLC): Quench a micro-aliquot with sodium thiosulfate. Confirm the disappearance of the intermediate via ¹H-NMR (loss of the aromatic proton at C6).
Phase 3: Isolation and Purification
Quench: Add 10 mL of a 10% aqueous sodium thiosulfate solution to neutralize any residual HOBr/H₂O₂.
Crystallization: Cool the mixture to 4 °C overnight. The product will precipitate as an off-white solid.
Filtration: Filter the solid under vacuum and wash with ice-cold water (2 × 20 mL).
Recrystallization: Recrystallize from a minimal amount of hot 80:20 Ethanol:Water to afford 2-bromo-5-fluoro-4-(hydroxymethyl)phenol as white needles.
Final Validation: Confirm purity >99% via quantitative NMR (qNMR) and HPLC.
Step-by-step self-validating experimental workflow for the green synthesis protocol.
Conclusion
By abandoning legacy stoichiometric reagents in favor of heterogeneous catalysis and in situ oxidative halogenation, the synthesis of 2-bromo-5-fluoro-4-(hydroxymethyl)phenol can be completely realigned with modern green chemistry standards. The benchmarked data proves that environmental sustainability and process efficiency are not mutually exclusive; rather, intelligent mechanistic design yields superior atom economy, drastically lower PMI, and a safer laboratory environment.
References
Tobiszewski, M., Marć, M., Gałuszka, A., & Namieśnik, J. (2015). "Green Chemistry Metrics with Special Reference to Green Analytical Chemistry". Molecules (Basel, Switzerland).[Link]
Sheldon, R. A. (2018). "Metrics of Green Chemistry and Sustainability: Past, Present, and Future". ACS Sustainable Chemistry & Engineering.[Link]
Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability". Green Chemistry (RSC Publishing).[Link]
Comprehensive Operational Guide: Handling and Disposal of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
For researchers and drug development professionals, managing complex halogenated intermediates requires a rigorous, systems-based approach to laboratory safety. 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is a highly reacti...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, managing complex halogenated intermediates requires a rigorous, systems-based approach to laboratory safety. 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol is a highly reactive, halogenated phenolic building block. While invaluable in synthetic chemistry, its structural components—a corrosive phenolic core combined with persistent halogens (bromine and fluorine)—create a unique hazard profile that demands strict operational and disposal protocols.
This guide provides an authoritative, self-validating framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.
Quantitative Physicochemical & Hazard Data
Understanding the physical properties of a chemical is the first step in predicting its behavior during an experiment or a spill. The table below summarizes the critical data for 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol and the mechanistic implications for its handling.
Property
Value
Mechanistic Implication
Molecular Formula
C₇H₆BrFO₂
The presence of halogens (Br, F) strictly dictates disposal via high-temperature halogenated waste streams to prevent dioxin formation[1][2].
Molecular Weight
221.02 g/mol
High molecular weight impacts molarity calculations and indicates a dense molecular structure[1].
Predicted Density
~1.8 g/cm³
Significantly denser than water; will partition into the bottom layer during aqueous/organic biphasic extractions[1].
Predicted Boiling Point
~333.1 °C
Low volatility at ambient temperatures, but heating or aerosolization generates highly toxic, corrosive vapors[1][3].
Primary Hazards
Toxic, Corrosive
Rapid dermal absorption causes systemic toxicity; requires immediate access to PEG 300/400 for exposure[3][4].
Before any chemical manipulation or disposal event occurs, the workspace must be engineered to prevent exposure. Phenol derivatives are insidious; they can cause localized numbness upon contact, meaning personnel may not immediately realize they have been exposed[4].
Step-by-Step Handling Methodology:
Workspace Validation: Before opening the reagent, verify that the chemical fume hood is fully operational. Phenol derivatives can sublime at room temperature, creating a severe inhalation hazard[3]. Self-Check: Confirm the hood's face velocity monitor reads between 80–120 fpm.
PPE Verification: Do not rely solely on standard exam-style nitrile gloves. Halogenated phenols, especially when dissolved in organic solvents like chloroform, will rapidly permeate thin nitrile[4]. Self-Check: Equip utility-grade neoprene or butyl rubber gloves over a base layer of nitrile gloves[3].
Aerosol Containment (Centrifugation): If your workflow requires the centrifugation of this compound in solution, you must use sealed safety cups. Self-Check: After the centrifuge run completes, mandate a strict 10-minute resting period before opening the rotor. This causality-driven pause allows any hazardous aerosols generated during the run to settle safely[5].
Waste Segregation & Disposal Methodology
The disposal of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol cannot be treated as standard organic waste. Because it is a halogenated compound, mixing it with non-halogenated solvents can lead to the formation of highly toxic dioxins and furans during standard incineration[2].
Workflow for the segregation and disposal of halogenated phenolic waste streams.
Step-by-Step Disposal Protocol:
Primary Segregation (The Halogenated Rule): Identify the waste stream. It must be strictly segregated into a dedicated "Halogenated Organic Waste" container. Never dispose of this compound down the sink drain, as it is a severe environmental hazard and violates EPA regulations[4][5].
Liquid Waste Processing: Collect liquid waste in shatter-resistant secondary containment (e.g., PVC-coated glass or heavy-duty polyethylene)[4].
Validation Step: Visually confirm the container is no more than 90% full. This empty headspace is critical to accommodate vapor expansion. Ensure the cap is tightly sealed when not actively adding waste to prevent sublimation[3][5].
Solid Waste Processing: Isolate all contaminated consumables (pipette tips, Eppendorf tubes, and gloves). Even trace phenol contamination classifies these items as hazardous waste.
Validation Step: Place solid waste in puncture-proof, sealable containers. Do not place them in standard biohazard bags or municipal trash[5].
Labeling & EHS Handoff: Affix a hazardous waste label immediately upon the first drop of waste entering the container.
Validation Step: Ensure the label explicitly states "2-Bromo-5-fluoro-4-(hydroxymethyl)phenol" and clearly flags the halogens (Br, F). Request an Environmental Health and Safety (EHS) pickup via your institution's protocol once the container reaches 90% capacity[5].
Emergency Spill & Exposure Protocol
Standard water-based decontamination is often insufficient for phenolic compounds. Because phenol is highly lipophilic, it rapidly penetrates the dermal layer. Using water can sometimes inadvertently spread the chemical over a larger surface area of the skin rather than removing it.
Dermal Exposure Response:
Immediate Action: Remove any contaminated clothing immediately[3].
Chemical Sequestration: Begin swabbing the affected skin repeatedly with Polyethylene Glycol (PEG) 300 or 400 [3].
Causality: PEG acts as a macroscopic chemical sink. It possesses a high affinity for phenol, effectively drawing the chemical out of the dermal layer and deactivating it.
Continuous Application: Frequently change out the swab for a fresh one soaked in PEG. Continue this application until medical assistance arrives or the distinct phenolic odor is no longer detectable[3].
A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol. The guidance herein is designed to...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol. The guidance herein is designed to establish a comprehensive safety framework, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of the research environment.
Hazard Identification and Risk Profile
Phenolic Group: Phenols are known to be corrosive and toxic. They can be rapidly absorbed through the skin, and contact may not immediately cause pain, potentially leading to delayed and severe systemic effects.[1][2] Chronic exposure can lead to liver and kidney damage.[2]
Bromine and Fluorine Halogens: Halogenated aromatic compounds can exhibit significant toxicity and may be irritating to the skin, eyes, and respiratory system.[3][4]
Hydroxymethyl Group: This group can impart additional reactivity, though it is generally less hazardous than the other functionalities.
Based on analogous compounds like 2-bromo-5-fluorobenzaldehyde and other brominated phenols, this compound should be treated as harmful if swallowed, harmful in contact with skin, a cause of skin irritation, and a cause of serious eye irritation.[3][4]
Table 1: Hazard Summary and GHS Classifications (Inferred)
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through a combination of robust engineering controls and appropriate PPE. This follows the hierarchy of controls, where engineering solutions are the first line of defense.[6][7]
2.1. Engineering Controls: Your Primary Barrier
Chemical Fume Hood: All handling of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[2][8] This is non-negotiable. The fume hood protects against the inhalation of dust or vapors.[6]
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]
Safety Stations: An eyewash station and a safety shower must be readily accessible and unobstructed within the immediate work area.[10][11] Regular testing of this equipment is mandatory.[10]
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not eliminate the hazard, but it provides a critical barrier between you and the chemical.[12]
Table 2: PPE Requirements by Task
Task
Required PPE
Rationale and Causality
Handling Solid (Weighing, Aliquoting)
• Double Nitrile or Neoprene Gloves• Chemical Splash Goggles• Face Shield• Fully-buttoned Laboratory Coat• Disposable Gown/Apron
The primary risks are inhalation of fine powder and skin/eye contact. A face shield over goggles provides maximum protection from splashes.[2][13] Double-gloving is critical as phenols can penetrate standard gloves; neoprene or butyl rubber offers superior resistance.[2][8]
Handling Solutions
• Double Nitrile or Neoprene Gloves• Chemical Splash Goggles• Fully-buttoned Laboratory Coat
The risk of inhalation is lower with solutions, but splash hazards remain. Double gloves are still necessary due to the high skin absorption risk of phenols.[2]
Cleaning & Decontamination
• Heavy-duty Neoprene or Butyl Rubber Gloves• Chemical Splash Goggles• Chemical-resistant Apron
Requires robust glove protection for prolonged contact with the chemical and cleaning agents. An apron protects the lab coat and underlying clothing from extensive contamination.[2]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
3.1. Preparation and Weighing
Designate an Area: Clearly designate a specific area within the chemical fume hood for handling this compound.
Don PPE: Before handling, don all required PPE as specified in Table 2.
Weighing: Use a tared weigh boat or glass vial. Handle the container with forceps to avoid direct glove contact. Perform this task gently to prevent aerosolizing the powder.
Close Container: Immediately and securely close the primary container after dispensing.
Clean: Wipe down the spatula, forceps, and balance area with a suitable solvent (e.g., ethanol) and then soapy water. Dispose of the cleaning wipes as hazardous waste.
3.2. Solution Preparation
Add Solvent to Flask: In the fume hood, add the desired solvent to the receiving flask first.
Add Compound: Carefully add the weighed 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol to the solvent.
Dissolution: Cap the flask and mix using a magnetic stirrer or gentle swirling. Avoid heating unless the protocol specifically requires it, and if so, use a water bath within the fume hood.[8]
Emergency Procedures
4.1. Exposure Response
Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15-30 minutes.[11][14] If available, apply polyethylene glycol (PEG 300 or 400) after the initial water flush.[1][14] Seek immediate medical attention. Do not use mineral oil.[8]
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 20 minutes, holding the eyelids open.[1][14] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation: Move the individual to fresh air immediately.[11][15] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[4][15]
4.2. Spill Response
Small Spill (in fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite). Do not use combustible materials like paper towels as the primary absorbent.[11] Collect the absorbed material using non-sparking tools into a clearly labeled, sealed container for hazardous waste.[4]
Large Spill (outside fume hood): Evacuate the laboratory immediately. Alert others and notify your institution's Environmental Health & Safety (EHS) department.
Disposal Plan: Waste Management Workflow
Improper disposal of halogenated organic waste poses a significant environmental hazard. A clear and compliant disposal plan is mandatory.
Segregation: All waste contaminated with 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol must be segregated into a dedicated, labeled hazardous waste container. This includes:
Excess solid material and solutions.
Contaminated gloves, weigh boats, and consumables.
Rinsate from cleaning contaminated glassware.
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Bromo-5-fluoro-4-(hydroxymethyl)phenol," and the associated hazards (Toxic, Corrosive).[16][17]
Storage: Store the sealed waste container in a designated satellite accumulation area, within secondary containment.
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Brominated waste is often disposed of via high-temperature incineration at a licensed facility equipped with scrubbers to handle acidic gases like HBr and HF.[18]
The following diagram illustrates the lifecycle of handling this compound from receipt to disposal.
Caption: Safe handling and disposal workflow for 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol.
References
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]